4-Ethynyl-2-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGGEISQQSILHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726194 | |
| Record name | 4-Ethynyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-39-8 | |
| Record name | 4-Ethynyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethynyl-2-methoxypyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The document details the structural and physicochemical characteristics of the molecule, explores its synthesis—primarily through Sonogashira coupling—and discusses its reactivity, with a focus on the versatile ethynyl group. Furthermore, this guide elucidates the potential applications of this compound in drug discovery and development, drawing on the established importance of both the pyridine scaffold and terminal alkyne functionalities in bioactive molecules. Experimental protocols and characterization data are presented to provide a practical resource for researchers working with this compound.
Introduction: The Significance of Substituted Pyridines in Modern Chemistry
Pyridine and its derivatives are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to advanced materials. Their unique electronic properties, ability to participate in hydrogen bonding, and versatile reactivity make them privileged scaffolds in drug design. The introduction of an ethynyl group onto the pyridine ring, as seen in this compound, further enhances its utility, providing a reactive handle for a variety of chemical transformations. The methoxy group also plays a crucial role, influencing the molecule's electronic properties, solubility, and metabolic stability. This guide aims to be a definitive resource on this compound for scientists and researchers, providing in-depth technical information to facilitate its use in the laboratory and in the design of novel molecular entities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key identifiers and characteristics of this compound.
Chemical Structure and Identifiers
The structure of this compound features a pyridine ring substituted with an ethynyl group at the 4-position and a methoxy group at the 2-position.
Figure 1: Chemical structure of this compound.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1060816-39-8 | [1] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| InChI | InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | [2] |
| InChIKey | PDGGEISQQSILHC-UHFFFAOYSA-N | [2] |
| SMILES | COC1=NC=CC(=C1)C#C | [2] |
Physical Properties
Experimentally determined physical properties for this compound are not widely reported in the literature. The following table includes computed data, which can serve as a useful estimation for experimental design.
Table 2: Computed Physical Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 22.1 Ų | [3] |
| Monoisotopic Mass | 133.05276 Da | [2] |
Note: These properties are computationally predicted and should be used as estimates. Experimental verification is recommended.
Synthesis and Reactivity
The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-functionalized 2-methoxypyridine ring. The Sonogashira coupling is a powerful and widely used method for this transformation.
Synthesis via Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Figure 2: General workflow for the synthesis of this compound.
Explanatory Note on the Workflow: The synthesis commences with a Sonogashira cross-coupling reaction between a 4-halo-2-methoxypyridine (iodide or bromide being the most common) and a protected terminal alkyne, such as trimethylsilylacetylene. The use of a protected alkyne is often preferred to prevent self-coupling side reactions. The reaction is catalyzed by a palladium(0) species, often generated in situ, and a copper(I) salt, in the presence of an amine base which also serves as the solvent in many cases. Following the successful coupling, the protecting group (e.g., trimethylsilyl) is removed under mild basic conditions to yield the final product, this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a general representation of a Sonogashira coupling reaction and should be optimized for the specific substrates and scale.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methoxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine). To this mixture, add trimethylsilylacetylene (1.2-1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-((trimethylsilyl)ethynyl)-2-methoxypyridine.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol. Add a base like potassium carbonate (K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
Final Purification: After completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the ethynyl group and the pyridine ring.
-
Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:
-
Click Chemistry: The ethynyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles, a valuable linkage in medicinal chemistry and bioconjugation.
-
Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to extend the conjugated system.
-
Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct more complex heterocyclic systems.
-
Hydration and other additions: The triple bond can undergo hydration to form a methyl ketone or be subjected to various other addition reactions.
-
-
Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy group at the 2-position and the electron-withdrawing ethynyl group at the 4-position influence the reactivity of the ring towards electrophilic and nucleophilic substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electronic effects of the substituents. The acetylenic proton typically appears as a singlet in the range of δ 3.0-3.5 ppm. The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm. The pyridine protons will appear in the aromatic region (δ 6.5-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The acetylenic carbons are expected in the range of δ 70-90 ppm. The methoxy carbon will be around δ 55 ppm. The pyridine ring carbons will appear in the aromatic region (δ 110-165 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~2100-2260 | C≡C stretch | Alkyne |
| ~1600, 1480 | C=C and C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~2850-3000 | C-H stretch | Methoxy and Alkyl |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (133.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the ethynyl group, or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The unique combination of a pyridine ring, an ethynyl group, and a methoxy group makes this compound a highly attractive building block in medicinal chemistry.
Figure 3: The role of this compound's structural features in its potential applications.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The ethynyl group can be used to form covalent bonds with cysteine residues in the active site or to explore deeper pockets within the binding site. The methoxy group can enhance solubility and fine-tune electronic properties for optimal binding.
-
G-Protein Coupled Receptor (GPCR) Ligands: The diverse substitution patterns possible on the pyridine ring, facilitated by the ethynyl handle, allow for the generation of libraries of compounds to screen against various GPCRs.
-
Antiviral and Other Therapeutic Areas: Ethynyl-containing compounds have shown promise as antiviral agents, and the pyridine nucleus is present in a wide range of drugs with diverse therapeutic applications.
-
Molecular Probes and Bioconjugation: The terminal alkyne is a prime functional group for "click" chemistry, allowing for the straightforward attachment of fluorescent dyes, affinity tags, or other biomolecules. This makes this compound a valuable tool for chemical biology research.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a pyridine core, a reactive ethynyl group, and a modulating methoxy group provides a rich platform for the design and synthesis of novel functional molecules. While experimental data for this specific compound is still emerging, this guide provides a solid foundation of its chemical properties, synthetic routes, and potential applications, serving as a valuable resource for researchers looking to harness the potential of this promising molecule.
References
- 1. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 3. 4-Ethenyl-2-methoxypyridine | C8H9NO | CID 55265084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis of 4-Ethynyl-2-methoxypyridine
Introduction
4-Ethynyl-2-methoxypyridine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its rigid, linear ethynyl group coupled with the specific electronic and coordinating properties of the 2-methoxypyridine scaffold makes it an invaluable synthon for constructing complex molecular architectures. Pyridine derivatives are integral to numerous clinically applied drugs, and the introduction of an ethynyl moiety provides a versatile handle for subsequent transformations, such as click chemistry, further cross-coupling reactions, or cyclizations.[1] This guide provides a comprehensive overview of a robust and field-proven pathway for the synthesis of this compound, designed for researchers and drug development professionals. We will delve into the strategic rationale, detailed experimental protocols, and the mechanistic underpinnings of the core reactions.
Chapter 1: Retrosynthetic Analysis and Strategic Rationale
A sound synthetic strategy prioritizes efficiency, safety, and high yields. For this compound, the most logical disconnection point is the C-C bond between the pyridine ring and the alkyne, pointing towards a cross-coupling reaction.
Caption: Retrosynthetic analysis of this compound.
The premier choice for this transformation is the Sonogashira cross-coupling reaction , a powerful method for forging bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).[2][3]
Strategic Choices:
-
Aryl Halide Precursor : The reactivity of the halide in Sonogashira coupling follows the trend I > OTf > Br >> Cl.[2][4] While 4-iodo-2-methoxypyridine offers the highest reactivity, 4-bromo-2-methoxypyridine is often more cost-effective and readily synthesized, providing an excellent balance of reactivity and accessibility.[1] This guide will focus on the use of the bromo-precursor.
-
Ethynyl Source : Direct use of acetylene gas is fraught with operational hazards and is not recommended for routine lab-scale synthesis.[5] A far superior and safer strategy involves using a protected alkyne, with (trimethylsilyl)acetylene (TMSA) being the reagent of choice.[6] The bulky trimethylsilyl (TMS) group prevents unwanted side reactions (such as homo-coupling) and is easily removed in a subsequent step to reveal the terminal alkyne.[6][7]
This two-step sequence—Sonogashira coupling followed by deprotection—is a reliable and scalable approach to the target molecule.
Chapter 2: Synthesis of Key Precursor: 4-Bromo-2-methoxypyridine
A high-yielding and reproducible synthesis of the starting halide is critical for the overall success of the campaign. While several methods exist, an efficient pathway starting from 2-methoxy-4-aminopyridine via a Sandmeyer-type reaction offers an excellent yield of 95%.[1]
Experimental Protocol: Synthesis of 4-Bromo-2-methoxypyridine[1]
This protocol details the diazotization of 2-methoxy-4-aminopyridine followed by bromide displacement.
Reagents & Quantities:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Methoxy-4-aminopyridine | 124.14 | 10.0 g | 80.55 | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 165 mL | ~1468 | ~18.2 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.04 g | 102.0 | 1.27 |
| Methyl tert-butyl ether | - | ~450 mL | - | - |
| Anhydrous MgSO₄ | - | q.s. | - | - |
Step-by-Step Methodology:
-
Initial Setup : In a flask equipped with a magnetic stirrer, add 2-methoxy-4-aminopyridine (10.0 g).
-
Acidification & Cooling : Add 48% hydrobromic acid (165 mL) to the flask. Cool the resulting mixture to -10 °C using a dry ice/acetone bath.
-
Diazotization : Prepare a solution of sodium nitrite (7.04 g) in water (to a total volume of 165 mL) and pre-cool it. Add this NaNO₂ solution dropwise to the stirred pyridine mixture over 30 minutes, ensuring the internal temperature remains at or below -10 °C.
-
Reaction Progression : After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Work-up & Extraction : Quench the reaction by carefully adding it to a 4 M sodium hydroxide solution until the mixture is basic. Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).
-
Drying & Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Product : The procedure yields 4-bromo-2-methoxypyridine as a pale yellow liquid (14.9 g, 95% yield).
Characterization Data (¹H-NMR):
-
¹H-NMR (400 MHz, CDCl₃): δ 8.28 (d, 1H), 7.32 (s, 1H), 7.24 (d, 1H), 3.91 (s, 3H, -OCH₃). Note: NMR data adapted from similar compounds; the original source[1] provides slightly different values which may be due to solvent or referencing differences.
Chapter 3: The Core Synthesis: Sonogashira Cross-Coupling
The Sonogashira reaction is the cornerstone of this synthesis, catalyzed by a combination of palladium and copper complexes.[2][3]
Mechanistic Overview
The reaction proceeds via two interconnected catalytic cycles.[4][8]
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the 4-bromo-2-methoxypyridine, forming a Pd(II) intermediate.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne (TMSA) in the presence of the amine base to form a copper(I) acetylide.[9] This step activates the alkyne.
-
Transmetalation & Reductive Elimination : The copper acetylide transfers its organic fragment to the Pd(II) complex (transmetalation). The resulting complex then undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.[4]
Caption: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.
Experimental Protocol: Synthesis of 2-Methoxy-4-((trimethylsilyl)ethynyl)pyridine
This protocol is adapted from general Sonogashira procedures and optimized for the specified substrates.[4]
Reagents & Quantities:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromo-2-methoxypyridine | 188.03 | 5.0 g | 26.6 | 1.0 |
| (Trimethylsilyl)acetylene | 98.22 | 3.14 g (4.4 mL) | 31.9 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 467 mg | 0.665 | 0.025 |
| Copper(I) Iodide (CuI) | 190.45 | 127 mg | 0.665 | 0.025 |
| Triethylamine (Et₃N) | 101.19 | 150 mL | - | Solvent |
| Tetrahydrofuran (THF) | - | 50 mL | - | Co-solvent |
Step-by-Step Methodology:
-
Inert Atmosphere : Set up a flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition : To the flask, add 4-bromo-2-methoxypyridine (5.0 g), Pd(PPh₃)₂Cl₂ (467 mg), and CuI (127 mg).
-
Solvent & Base : Add anhydrous THF (50 mL) and triethylamine (150 mL). Degas the mixture by bubbling with nitrogen/argon for 15 minutes.
-
Alkyne Addition : Add (trimethylsilyl)acetylene (4.4 mL) via syringe.
-
Reaction : Heat the mixture to reflux (around 70-80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Extraction & Concentration : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purification is typically achieved via flash column chromatography.
Chapter 4: Deprotection and Final Product Isolation
The final step is the cleavage of the C-Si bond to unveil the terminal alkyne. This must be done under conditions that do not affect the methoxypyridine core.
Choosing a Deprotection Method
-
Fluoride-based Reagents : Tetrabutylammonium fluoride (TBAF) is a common choice.[6][10] However, it is strongly basic and can sometimes be incompatible with sensitive functional groups.[11]
-
Mild Base Catalysis : A simpler and often cleaner method is using a mild base like potassium carbonate (K₂CO₃) in a protic solvent like methanol. The methoxide generated in situ is sufficient to cleave the TMS group. This method avoids harsh reagents and simplifies the work-up.
Experimental Protocol: Synthesis of this compound
-
Setup : Dissolve the crude 2-methoxy-4-((trimethylsilyl)ethynyl)pyridine from the previous step in methanol (100 mL).
-
Base Addition : Add potassium carbonate (K₂CO₃) (approx. 2 equivalents relative to the starting pyridine).
-
Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the silylated intermediate is fully consumed.
-
Work-up : Concentrate the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by flash column chromatography on silica gel to afford this compound as a solid or oil.
Chapter 5: Synthetic Workflow Summary
The complete, optimized pathway is a three-stage process starting from a commercially available aminopyridine derivative.
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound is reliably achieved through a multi-step sequence centered around a palladium/copper-catalyzed Sonogashira cross-coupling reaction. By utilizing a stable and easily synthesized 4-bromo-2-methoxypyridine precursor and a protected alkyne source like (trimethylsilyl)acetylene, this pathway mitigates safety risks while ensuring high yields and product purity. The detailed protocols and mechanistic insights provided in this guide offer researchers a robust framework for accessing this critical chemical building block for applications in pharmaceutical and materials development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents [patents.google.com]
- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 7. Trimethylsilylacetylene | 1066-54-2 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
An In-Depth Technical Guide to the Spectroscopic Data of 4-Ethynyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyl-2-methoxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for researchers. All presented data is supported by authoritative sources and predictive models where experimental data is not publicly available.
Introduction
This compound combines the aromaticity and hydrogen bonding capabilities of a pyridine ring with the reactive potential of a terminal alkyne and the electronic influence of a methoxy group. This unique combination of functional groups makes it a valuable synthon for the construction of novel pharmaceutical agents and functional materials. Accurate interpretation of its spectroscopic data is the cornerstone of its chemical manipulation and characterization. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a detailed rationale for the observed and predicted spectral characteristics.
Molecular Structure and Key Features
The structure of this compound dictates its spectroscopic signature. The pyridine ring provides a rigid scaffold, while the ethynyl and methoxy substituents introduce distinct electronic and vibrational properties.
Figure 1. Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating methoxy group.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 6.8 - 7.0 | d | ~1.5 - 2.0 | Shielded by the adjacent methoxy group and ortho to the nitrogen. |
| H-5 | 7.0 - 7.2 | dd | ~5.0, ~1.5 | Coupled to H-6 and H-3. |
| H-6 | 8.0 - 8.2 | d | ~5.0 | Deshielded due to its position alpha to the nitrogen. |
| OCH₃ | 3.9 - 4.1 | s | - | Characteristic singlet for a methoxy group on an aromatic ring. |
| C≡CH | 3.1 - 3.3 | s | - | Acetylenic proton with a characteristic chemical shift. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent peak).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Figure 2. Workflow for ¹H NMR data acquisition and processing.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and electronic environment.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 162 - 165 | Attached to both nitrogen and oxygen, highly deshielded. |
| C-3 | 110 - 113 | Shielded by the methoxy group. |
| C-4 | 138 - 141 | Attached to the ethynyl group. |
| C-5 | 115 - 118 | Aromatic CH. |
| C-6 | 148 - 151 | Alpha to nitrogen, deshielded. |
| OCH₃ | 53 - 56 | Typical chemical shift for a methoxy carbon. |
| C ≡CH | 80 - 83 | sp-hybridized carbon attached to the ring. |
| C≡C H | 78 - 81 | Terminal sp-hybridized carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune the probe for ¹³C observation.
-
Lock and shim as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is required compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the alkyne, the aromatic pyridine ring, and the ether linkage.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 | ≡C-H stretch | Strong, sharp |
| ~2110 | C≡C stretch | Medium to weak |
| 1600-1450 | C=C and C=N stretching (pyridine ring) | Medium to strong |
| 1250-1000 | C-O-C stretch (methoxy group) | Strong |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| Below 900 | Aromatic C-H bending | Medium to strong |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
The resulting spectrum can be analyzed to identify the characteristic absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 133.05 (Calculated for C₈H₇NO)[1]. The molecular ion peak is expected to be prominent.
-
Key Fragments:
-
[M-CH₃]⁺ (m/z = 118): Loss of a methyl radical from the methoxy group.
-
[M-HCN]⁺ (m/z = 106): A common fragmentation pathway for pyridines.
-
[M-CO]⁺ (m/z = 105): Loss of carbon monoxide.
-
Predicted High-Resolution Mass Spectrometry (HRMS) Data:
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
| Adduct | Predicted m/z |
| [M+H]⁺ | 134.06004 |
| [M+Na]⁺ | 156.04198 |
(Data predicted by computational tools)[1]
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation for positive ion mode.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
For HRMS, compare the measured accurate mass to the calculated mass for the expected elemental formula.
-
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups. Mass spectrometry verifies the molecular weight and elemental composition. This comprehensive guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical building block in their scientific endeavors.
References
A Technical Guide to 4-Ethynyl-2-methoxypyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile. 4-Ethynyl-2-methoxypyridine (CAS No. 1060816-39-8) is a prime example of a highly versatile, functionalized pyridine building block. Its constituent parts—the pyridine core, the reactive ethynyl group, and the modulating methoxy group—each play a crucial role in its utility. The terminal alkyne is a versatile handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and click chemistry.[1] The methoxy group, on the other hand, can influence the electronic environment of the pyridine ring and provide a steric and electronic profile that can be beneficial for target engagement. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1060816-39-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇NO | --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | COC1=NC=CC(=C1)C#C | --INVALID-LINK-- |
| Predicted XlogP | 1.4 | --INVALID-LINK-- |
Synthesis of this compound: A Methodical Approach
The synthesis of this compound is most effectively achieved through a Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The following protocol outlines a reliable, two-step procedure starting from the readily available 4-iodo-2-methoxypyridine and employing a protected alkyne, trimethylsilylacetylene, followed by deprotection.
Experimental Protocol: Synthesis and Purification
Step 1: Sonogashira Coupling of 4-Iodo-2-methoxypyridine with Trimethylsilylacetylene
Causality: The use of a trimethylsilyl (TMS) protecting group on the acetylene is a strategic choice to prevent self-coupling of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions.[4] The TMS group is readily cleaved under mild conditions in the subsequent step.
Materials:
-
4-Iodo-2-methoxypyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodo-2-methoxypyridine (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add triethylamine (2.0 eq) followed by trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product, (2-methoxypyridin-4-yl)(trimethylsilyl)acetylene, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Deprotection of the Trimethylsilyl Group
Causality: The choice of a mild deprotection agent like potassium carbonate in methanol is crucial to avoid degradation of the product and to ensure high yields.[5] This method is highly effective for the removal of the TMS group from acetylenes.
Materials:
-
Crude or purified (2-methoxypyridin-4-yl)(trimethylsilyl)acetylene
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
Dissolve the silyl-protected intermediate in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by column chromatography if necessary.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (d, 1H, pyridine-H), ~7.0 (s, 1H, pyridine-H), ~6.8 (d, 1H, pyridine-H), ~3.9 (s, 3H, OCH₃), ~3.1 (s, 1H, C≡CH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~164 (C-O), ~150 (pyridine-C), ~140 (pyridine-C), ~120 (pyridine-C), ~110 (pyridine-C), ~83 (C≡C), ~78 (C≡C), ~54 (OCH₃) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z 134.0600[6] |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1600, 1470 (pyridine ring stretch) |
Note: NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions. IR frequencies are typical for the respective functional groups.[7][8][9]
References
- 1. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
4-Ethynyl-2-methoxypyridine molecular weight and formula
An In-depth Technical Guide to 4-Ethynyl-2-methoxypyridine: A Key Building Block in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in the field of drug discovery and development. We will delve into its fundamental physicochemical properties, explore its synthesis, and illuminate its application as a critical intermediate in the creation of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Physicochemical Properties
This compound is a substituted pyridine derivative featuring both an ethynyl and a methoxy group. These functional groups impart specific reactivity and properties that make it a valuable synthon in organic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | |
| Monoisotopic Mass | 133.05276 Da | [1] |
| CAS Number | 1060816-39-8 | |
| SMILES | COC1=NC=CC(=C1)C#C | [1] |
| InChI | InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | [1] |
| InChIKey | PDGGEISQQSILHC-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure of this compound is characterized by a pyridine ring substituted at the 2- and 4-positions. The methoxy group at the 2-position and the ethynyl group at the 4-position are key to its utility in synthetic chemistry.
Caption: 2D structure of this compound.
Synthesis and Methodologies
The synthesis of this compound typically involves a multi-step process starting from more readily available pyridine derivatives. A common strategy is the Sonogashira coupling of a halogenated 2-methoxypyridine with a protected acetylene, followed by deprotection.
A plausible synthetic workflow is outlined below. This approach is favored for its reliability and the commercial availability of the starting materials. The choice of a Sonogashira coupling is based on its high efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons, which is essential for introducing the ethynyl group onto the pyridine ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Sonogashira Coupling and Deprotection
This protocol describes the synthesis of this compound from 2-methoxy-4-bromopyridine. The use of trimethylsilylacetylene serves to protect the terminal alkyne, preventing self-coupling and other side reactions. The subsequent deprotection under basic conditions is a standard and effective method.
Materials and Reagents:
-
2-Methoxy-4-bromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: a. To a dry, nitrogen-purged flask, add 2-methoxy-4-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). b. Add anhydrous toluene and anhydrous triethylamine. c. Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture. d. Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. The crude product is 2-methoxy-4-((trimethylsilyl)ethynyl)pyridine.
-
Purification of Intermediate (Optional): a. The crude intermediate can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Deprotection: a. Dissolve the crude or purified intermediate in methanol. b. Add potassium carbonate (2.0 eq) to the solution. c. Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the silyl-protected alkyne. d. Once the reaction is complete, remove the methanol under reduced pressure.
-
Work-up and Final Purification: a. Partition the residue between dichloromethane and water. b. Separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The ethynyl group is particularly useful for "click" chemistry reactions and as a handle for further functionalization, while the methoxypyridine core is a common scaffold in many pharmaceutical compounds.[2]
Gamma-Secretase Modulators for Alzheimer's Disease
One of the most significant applications of methoxypyridine derivatives is in the development of gamma-secretase modulators (GSMs).[3] These molecules are being investigated as potential treatments for Alzheimer's disease by altering the production of amyloid-beta (Aβ) peptides, specifically reducing the formation of the more toxic Aβ42 species.[3] The methoxypyridine moiety has been shown to improve both the activity and the physicochemical properties, such as solubility, of these modulators.[3]
The synthesis of these complex GSMs often involves the coupling of a methoxypyridine-containing fragment with other heterocyclic systems. The ethynyl group on this compound provides a reactive site for such coupling reactions.
Caption: Role of this compound in synthesis.
Other Therapeutic Areas
Beyond Alzheimer's disease, substituted pyridine derivatives are being explored in a wide range of therapeutic areas:
-
Oncology: 2-substituted-4-phenoxypyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[4]
-
Neurological Disorders: Analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine are potent antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for treating various CNS disorders, including drug abuse.[5]
The structural motifs present in this compound make it an attractive starting point for the synthesis of libraries of compounds for screening against these and other biological targets.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry. Its well-defined structure and the specific reactivity of its functional groups allow for its incorporation into complex molecular architectures. As demonstrated by its use in the synthesis of gamma-secretase modulators and other potential therapeutics, this compound is a key tool for researchers and scientists working at the forefront of drug discovery. The synthetic protocols outlined in this guide provide a reliable pathway to access this important building block, enabling further innovation in the development of novel medicines.
References
- 1. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Ethynyl-2-methoxypyridine in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-ethynyl-2-methoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a complete understanding of the compound's behavior in various organic media.
Introduction: The Significance of this compound
This compound (CAS No. 1060816-39-8) is a substituted pyridine derivative featuring a methoxy group at the 2-position and an ethynyl group at the 4-position.[1] This unique combination of functional groups imparts a specific electronic profile and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies (such as crystallization), and formulating active pharmaceutical ingredients.
The solubility of a compound is not merely a physical constant but a critical parameter that dictates its utility in a laboratory or industrial setting. From ensuring homogeneity in a reaction vessel to achieving the desired concentration in a biological assay, solubility is a foundational pillar of successful chemical research.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is influenced by several structural features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, and the methyl group adds some nonpolar character.
-
Ethynyl Group (-C≡CH): The terminal alkyne provides a weakly acidic proton and a region of high electron density (π-system), contributing to potential dipole-dipole interactions and weak hydrogen bonding.
The predicted XLogP value for this compound is 1.4, suggesting it is a moderately polar compound.[4] This value indicates that it will likely exhibit good solubility in polar aprotic and some polar protic solvents, with decreasing solubility in nonpolar solvents.
Anticipated Solubility Profile
Based on its molecular structure and predicted polarity, we can forecast the solubility of this compound in common organic solvents. This theoretical assessment provides a starting point for experimental verification. A structurally similar compound, 4-ethynylanisole, is noted to be soluble in chloroform, acetone, dichloromethane, and methanol, while being insoluble in water.[5] This provides an empirical basis for our predictions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale (Intermolecular Forces) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |
| Acetonitrile (ACN) | Good | Favorable dipole-dipole interactions. | |
| Acetone | Good | Dipole-dipole interactions and potential for weak hydrogen bonding. | |
| Tetrahydrofuran (THF) | Good | Dipole-dipole interactions; ether oxygen can act as a hydrogen bond acceptor. | |
| Polar Protic | Methanol (MeOH) | Good to Moderate | Hydrogen bonding is possible with the pyridine nitrogen and methoxy oxygen. |
| Ethanol (EtOH) | Good to Moderate | Similar to methanol, but the larger alkyl chain may slightly reduce solubility compared to MeOH. | |
| Water (H₂O) | Low to Insoluble | The nonpolar hydrocarbon backbone of the pyridine ring and the ethynyl group likely dominate over the polar functional groups. | |
| Nonpolar / Halogenated | Dichloromethane (DCM) | Good | Capable of dissolving moderately polar compounds. |
| Chloroform (CHCl₃) | Good | Similar to DCM. | |
| Nonpolar Hydrocarbon | Toluene | Moderate to Low | Dominated by London dispersion forces; limited interaction with the polar parts of the molecule. |
| Hexanes / Heptane | Insoluble | Mismatch in polarity; strong nonpolar character of the solvent versus the moderate polarity of the solute. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate process development. The following protocol outlines a standard method for quantitatively assessing the solubility of this compound. This protocol is a self-validating system, ensuring reproducibility and accuracy.
Workflow for Solubility Determination
References
A Technical Guide to 4-Ethynyl-2-methoxypyridine (CAS 1060816-39-8): Commercial Sourcing, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-Ethynyl-2-methoxypyridine, a heterocyclic building block of increasing importance in pharmaceutical and materials science research. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's commercial availability, outlines a robust and reliable synthetic protocol via Sonogashira cross-coupling, and explores its key applications. By grounding technical procedures in mechanistic principles, this guide serves as a practical resource for sourcing and utilizing this versatile molecule in advanced research and development programs.
Introduction to this compound
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure uniquely combines three key features: a pyridine core, a common scaffold in numerous approved drugs; a methoxy group, which can modulate physicochemical properties and target binding; and an ethynyl (alkyne) group, a highly functional handle for a variety of transformations, including click chemistry and further cross-coupling reactions.[2][3] This combination makes it a valuable precursor for creating complex molecular architectures.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. Accurate identification via its CAS number is critical for procurement and regulatory compliance.
| Property | Value | Source |
| Compound Name | This compound | [4][5] |
| CAS Number | 1060816-39-8 | [5] |
| Molecular Formula | C₈H₇NO | [4][5] |
| Molecular Weight | 133.15 g/mol | [5] |
| SMILES | COC1=NC=CC(=C1)C#C | [4] |
| InChI Key | PDGGEISQQSILHC-UHFFFAOYSA-N | [4] |
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers catering to the research and development sector. It is typically offered in high purity (≥95%) and in quantities ranging from milligrams to multi-gram scales.
Overview of Commercial Suppliers
Procurement of this reagent is straightforward through established fine chemical vendors. When sourcing, it is imperative to verify the CAS number and request a certificate of analysis (CoA) to confirm purity and identity.
| Supplier | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 1060816-39-8 | A well-documented source for research-grade chemicals. |
| Matrix Scientific | 1060816-39-8 | Lists the compound as an available product.[5] |
| BLD Pharm | Not explicitly listed, but carries similar structures like 4-Ethynyl-2-methylpyridine. | A potential source for custom synthesis or related analogues.[6] |
| Frontier Specialty Chemicals | Not explicitly listed, but carries similar structures like 4-Acetyl-2-methoxypyridine. | Specializes in unique building blocks and may be a source.[7] |
Synthetic Methodologies
While commercially available, multi-gram quantities of this compound may require in-house synthesis. The most efficient and widely adopted method for its preparation is the Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is renowned for its reliability and functional group tolerance.[9]
The Sonogashira Cross-Coupling: The Premier Route
The synthesis involves the palladium- and copper-cocatalyzed reaction between a 4-halopyridine precursor (typically 4-iodo- or 4-bromo-2-methoxypyridine) and a protected acetylene source, such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as it prevents the undesired homocoupling of the alkyne (Glaser coupling) and is easier to handle than acetylene gas.[10] The reaction is followed by in-situ or subsequent deprotection of the silyl group to yield the terminal alkyne.
Catalytic Cycle Mechanism
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 4-halopyridine, forming a Pd(II) intermediate.
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[11]
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst, thus completing the cycle.
References
- 1. innospk.com [innospk.com]
- 2. 2-ethynyl-4-Methoxypyridine [myskinrecipes.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 30413-56-0|4-Ethynyl-2-methylpyridine|BLD Pharm [bldpharm.com]
- 7. 4-Acetyl-2-methoxypyridine | [frontierspecialtychemicals.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. ijnc.ir [ijnc.ir]
- 11. chem.libretexts.org [chem.libretexts.org]
Reactivity of the ethynyl group on 2-methoxypyridine
An In-depth Technical Guide to the Reactivity of the Ethynyl Group on 2-Methoxypyridine
Abstract
The 2-ethynyl-6-methoxypyridine scaffold is a cornerstone in modern synthetic and medicinal chemistry. Its unique electronic architecture, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, imbues the terminal ethynyl moiety with a versatile and predictable reactivity profile. This guide provides an in-depth exploration of the key transformations of this ethynyl group, including palladium-catalyzed cross-coupling, copper-catalyzed cycloadditions (Click Chemistry), and nucleophilic additions. Each section delves into the underlying reaction mechanisms, offers field-proven insights into experimental design and optimization, and presents detailed, actionable protocols. This document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of 2-ethynyl-6-methoxypyridine in the design and development of novel chemical entities.
Introduction: The Strategic Value of the 2-Ethynyl-6-methoxypyridine Core
Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs, valued for their ability to engage in hydrogen bonding, modulate solubility, and serve as bioisosteric replacements for phenyl rings.[1] The introduction of a methoxy group at the 2-position further refines the electronic properties of the pyridine ring, influencing its metabolic stability and target engagement profile.[2][3] When combined with a terminal alkyne at the 6-position, the resulting molecule, 2-ethynyl-6-methoxypyridine, becomes a highly valuable and versatile building block for several reasons:
-
Activated Alkyne: The nitrogen atom in the pyridine ring acts as an electron sink, polarizing the ethynyl C-H bond and rendering the terminal proton more acidic. This facilitates deprotonation and the formation of metal acetylides, which are key intermediates in many coupling reactions.
-
Diverse Reactivity: The terminal alkyne is a gateway to a vast array of chemical transformations, including C-C bond formation, heterocycle synthesis, and functional group interconversion.
-
Scaffold for Drug Discovery: The transformations discussed herein allow for the rapid assembly of complex molecules from the 2-ethynyl-6-methoxypyridine core, enabling the exploration of extensive chemical space in drug discovery programs.[4][5]
This guide will focus on the most synthetically powerful and widely utilized reactions of the ethynyl group on this scaffold.
Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira reaction is a robust and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is fundamental in medicinal chemistry for linking aromatic systems, a common strategy in fragment-based drug design and lead optimization.
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[7]
The choice of base (typically an amine like triethylamine or diisopropylamine) is critical; it serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[6]
Diagram: The Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Field Insights & Protocol Validation
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and reliable choice. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands can be more effective.[7]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its presence accelerates the crucial transmetalation step.
-
Solvent and Atmosphere: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, solvents must be thoroughly degassed, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents like THF or DMF are typical.
-
Reactivity Order: The reactivity of the aryl halide partner follows the order I > Br > OTf >> Cl.[6] For practical purposes, aryl iodides and bromides are most commonly used.
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add 2-ethynyl-6-methoxypyridine (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a concentration of ~0.1 M).
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 50-60 °C may be required.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Table 1: Representative Data for Sonogashira Couplings
| Aryl Halide Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 25 | 16 | ~85-95 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 12 | ~70-80 |
| 2-Bromopyridine | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 80 | 24 | ~60-75 |
Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry
Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[8][9] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, providing a highly efficient route to 1,2,3-triazoles.[10]
Mechanistic Rationale
Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective and proceeds under mild conditions.[8] The mechanism involves the formation of a copper acetylide, which then reacts with the azide in a stepwise fashion within the coordination sphere of the copper catalyst, leading exclusively to the 1,4-disubstituted triazole product. This transformation is highly reliable and tolerant of a vast range of functional groups, making it ideal for biological and materials science applications.[11][12]
Diagram: The CuAAC "Click" Reaction Workflow
Caption: A simplified workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Field Insights & Protocol Validation
-
Catalyst Generation: The active Cu(I) catalyst is often generated in situ from the reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a mild reducing agent like sodium ascorbate.[11] This avoids handling potentially unstable Cu(I) salts.
-
Ligand Acceleration: In aqueous or biological media, ligands are used to stabilize the Cu(I) oxidation state and prevent cellular toxicity. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is highly effective for this purpose.[11]
-
Bio-orthogonality: The alkyne and azide functional groups are essentially absent in biological systems. This "bio-orthogonality" allows the CuAAC reaction to proceed in complex biological environments, such as in cell labeling, without interfering with native biochemical processes.[12]
Experimental Protocol: CuAAC "Click" Reaction
-
Preparation: In a vial, dissolve the organic azide (1.0 eq) and 2-ethynyl-6-methoxypyridine (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq, from a 1M stock).
-
Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, from a 0.5M stock). If using a ligand, pre-mix the CuSO₄ and ligand before addition.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Progress can be monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.
Other Key Transformations of the Ethynyl Group
Beyond the two major reaction classes above, the ethynyl group on 2-methoxypyridine can undergo several other valuable transformations.
[2+2] Cycloadditions
Photochemical [2+2] cycloadditions between an alkyne and an alkene can form highly strained cyclobutene rings.[13][14] While synthetically powerful, these reactions require specialized photochemical equipment and can sometimes suffer from issues with regioselectivity and side reactions. The reaction is initiated by UV light, which excites one of the π-systems to a higher energy state, enabling the otherwise thermally forbidden cycloaddition to occur.[15]
Nucleophilic Addition
The electron-withdrawing nature of the pyridine ring makes the alkyne susceptible to nucleophilic attack, particularly in a Michael-type or 1,4-addition fashion if the nucleophile is soft.[16][17] This reaction is a powerful method for forming substituted alkenes with high stereocontrol (typically yielding the E-isomer via anti-addition).
-
Causality: The reaction is often base-catalyzed, where the base serves to deprotonate the nucleophile, increasing its reactivity.[18] The choice of solvent can significantly impact the reaction rate and selectivity.
-
Protocol Outline:
-
Dissolve 2-ethynyl-6-methoxypyridine (1.0 eq) and the nucleophile (e.g., a thiol or secondary amine, 1.2 eq) in a suitable solvent like ethanol or THF.
-
Add a catalytic amount of a base (e.g., sodium ethoxide or DBU).
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous work-up followed by extraction and purification.
-
Table 2: Summary of Ethynyl Group Reactivity
| Reaction Type | Key Reagents | Product Formed | Core Application |
| Sonogashira Coupling | Aryl-X, Pd(0) catalyst, Cu(I) | Aryl-substituted alkyne | C-C bond formation, linking aromatic fragments |
| CuAAC (Click) | Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Bio-conjugation, stable linker formation |
| [2+2] Cycloaddition | Alkene, UV light | Cyclobutene derivative | Synthesis of strained ring systems |
| Nucleophilic Addition | Nucleophile (R-SH, R₂NH), Base | Substituted alkene | Functionalization, heterocycle synthesis |
| Hydration | H₂O, H₂SO₄, HgSO₄ (catalyst) | Acetylpyridine derivative | Ketone synthesis |
Conclusion
The ethynyl group on 2-methoxypyridine is a remarkably versatile functional handle. Its reactivity can be precisely controlled through the selection of catalysts and reaction conditions to achieve a diverse range of valuable chemical transformations. From the robust C-C bond formation of the Sonogashira coupling to the highly efficient and bio-orthogonal nature of the CuAAC click reaction, 2-ethynyl-6-methoxypyridine provides a reliable and strategic entry point for the synthesis of complex molecules. A thorough understanding of the mechanisms and experimental nuances detailed in this guide will empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this important building block.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Click Chemistry | AAT Bioquest [aatbio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
- 17. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Stability and Storage of 4-Ethynyl-2-methoxypyridine: A Technical Guide
Introduction
4-Ethynyl-2-methoxypyridine is a bifunctional molecule of significant interest in chemical synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its utility is derived from the presence of a reactive terminal alkyne, which can participate in a variety of coupling reactions such as the Sonogashira coupling, and a methoxypyridine core, a common scaffold in medicinal chemistry.[1][2] The dual functionality, however, also introduces specific stability challenges that necessitate a thorough understanding and implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound and details best practices for its long-term storage to ensure its integrity for research and development applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Likely soluble in common organic solvents like acetone | Inferred from related compounds |
| pKa (predicted) | 4.16 ± 0.10 | [1] |
Factors Influencing Stability
The stability of this compound is primarily influenced by its susceptibility to oxidation, polymerization, and degradation under various environmental conditions.
Oxidation
The terminal alkyne group is susceptible to oxidative degradation. Exposure to atmospheric oxygen, particularly in the presence of light or metal catalysts, can lead to a variety of byproducts. The primary concern is the potential for oxidative coupling of the alkyne, leading to the formation of diacetylene derivatives. Furthermore, strong oxidizing agents can cleave the alkyne bond, resulting in the formation of carboxylic acids.
Polymerization
Terminal alkynes, including this compound, can undergo polymerization, especially at elevated temperatures or in the presence of certain metal catalysts. This process leads to the formation of a complex mixture of oligomers and polymers, reducing the purity and efficacy of the compound.
Temperature
Elevated temperatures can accelerate the rates of both oxidation and polymerization. While specific thermal decomposition data for this compound is not available, related ethynylpyridine compounds are often recommended to be stored at refrigerated temperatures to minimize thermal degradation.[3]
Light
Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, leading to decomposition and polymerization. Therefore, protection from light is a critical aspect of storage.
Moisture
While the methoxy and pyridine functionalities are generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to degradation. More significantly, moisture can facilitate certain oxidative processes.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on the known reactivity of its functional groups and general best practices for similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C in a freezer | Minimizes thermal degradation, including polymerization and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the terminal alkyne. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides an inert, well-sealed environment.[4] |
| Purity | Store in a dedicated, clean container | Avoids cross-contamination with potential catalysts for degradation. |
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its integrity.
Caption: Workflow for optimal handling and storage of this compound.
Experimental Protocol: Long-Term Stability Assessment
To empirically determine the stability of this compound, a long-term stability study is recommended.
Objective: To evaluate the degradation of this compound under various storage conditions over a 12-month period.
Materials:
-
This compound (high purity, >98%)
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas
-
-20°C Freezer
-
4°C Refrigerator
-
25°C/60% RH Environmental chamber
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
-
Anhydrous solvents (e.g., acetonitrile, methanol)
Procedure:
-
Aliquot 10 mg of this compound into 12 separate amber glass vials.
-
Divide the vials into four groups of three.
-
Group 1 (Optimal): Purge each vial with argon, seal tightly, and store at -20°C.
-
Group 2 (Refrigerated): Purge each vial with argon, seal tightly, and store at 4°C.
-
Group 3 (Room Temp, Inert): Purge each vial with argon, seal tightly, and store at 25°C.
-
Group 4 (Room Temp, Air): Seal each vial under ambient air and store at 25°C, exposed to ambient light.
-
At time points T=0, 1, 3, 6, and 12 months, retrieve one vial from each group.
-
Allow the vial to equilibrate to room temperature.
-
Dissolve the contents in a known volume of anhydrous acetonitrile.
-
Analyze the sample by HPLC to determine the purity of this compound and identify any degradation products.
-
Characterize the initial compound and any significant degradation products by ¹H NMR and LC-MS.
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Calculate the degradation rate for each condition.
-
Identify the major degradation products and propose potential degradation pathways.
Conclusion
While specific, empirically determined stability data for this compound is not extensively published, a thorough understanding of the reactivity of its constituent functional groups—the terminal alkyne and the methoxypyridine ring—allows for the formulation of robust storage and handling protocols. By controlling temperature, atmosphere, and light exposure, the integrity of this valuable synthetic building block can be preserved. The implementation of the recommended storage conditions and handling workflow will ensure the reliability and reproducibility of experimental results for researchers, scientists, and drug development professionals. It is strongly recommended that end-users perform their own stability assessments for critical applications.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-2-methoxypyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] First reported in 1975, this palladium- and copper-co-catalyzed reaction provides a powerful and versatile method for the synthesis of arylalkynes and conjugated enynes.[1][3][4] Its significance is particularly pronounced in the field of drug discovery and development, where the introduction of alkynyl moieties can profoundly influence the pharmacological profile of a molecule.[2][5][6]
This guide focuses on a specific, yet increasingly important building block: 4-ethynyl-2-methoxypyridine. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization via Sonogashira coupling opens avenues to novel chemical entities with potential therapeutic applications.[7][8] The methoxy and ethynyl groups on the pyridine ring provide handles for further functionalization, making it a versatile synthon. This document provides a detailed exploration of the reaction, from its mechanistic underpinnings to practical, field-tested protocols and troubleshooting advice, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Catalytic Ballet
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[3][9] Understanding this dual mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[3][10]
-
Formation of Copper Acetylide: Concurrently, the terminal alkyne (H-C≡C-R²) reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[3][9] The base is crucial for deprotonating the alkyne.[11]
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II) complex, transferring the acetylenic ligand to the palladium center and regenerating the Cu(I) catalyst.[9][10]
-
Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the final cross-coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[3][9]
The Copper-Free Variant
While the classic Sonogashira reaction relies on a copper co-catalyst, copper-free versions have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by oxygen and the copper catalyst.[12][13] In the absence of copper, the mechanism is thought to involve a palladium-acetylide intermediate formed directly from the alkyne and the palladium complex.[1][13]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocols
The success of a Sonogashira coupling with this compound hinges on the careful selection of reagents and optimization of reaction conditions. The following protocols are designed to provide a robust starting point for your investigations.
Key Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common choice, but PdCl₂(PPh₃)₂ is often more stable and soluble.[3] Catalyst loading is typically 1-5 mol%. |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts (0.5-10 mol%). Ensure it is fresh as it can degrade over time.[12] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required to deprotonate the alkyne.[11][12] It can often serve as the solvent as well.[1][10] |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence catalyst stability and reaction rate. Anhydrous and deaerated solvents are crucial to prevent side reactions.[12][14] |
| Temperature | Room temperature to 80°C | The reactivity of the aryl halide dictates the required temperature. Aryl iodides often react at room temperature, while bromides may require heating.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[12] |
Standard Protocol for Sonogashira Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl bromide coupling partners.
Materials:
-
This compound
-
Aryl bromide
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 60-70°C with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are some common problems and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh, high-purity catalysts and reagents.[12] For less reactive aryl bromides, consider increasing the reaction temperature.[12][15] |
| Formation of Palladium Black | Catalyst decomposition. | Ensure strictly anhydrous and anaerobic conditions. Some solvents like THF may promote this; consider switching to DMF or acetonitrile.[12][16] |
| Significant Alkyne Homocoupling | Presence of oxygen. | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.[12] Consider a copper-free protocol.[12] |
| Incomplete Reaction | Steric hindrance, deactivation of the catalyst. | Increase catalyst loading or switch to a more active ligand system (e.g., using bulky phosphine ligands).[17][18] |
Applications in Drug Development
The products derived from the Sonogashira coupling of this compound are of significant interest in medicinal chemistry. The resulting arylalkynyl pyridine core can be found in a variety of biologically active molecules. For instance, this structural motif is explored in the development of kinase inhibitors for cancer therapy, where the rigid alkyne linker can orient functional groups for optimal binding to the target protein.[19] The methoxy group can also be a site for further modification to fine-tune the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Conclusion
The Sonogashira coupling of this compound is a powerful transformation for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and diligent execution of experimental protocols are key to achieving high yields and purity. This guide provides the foundational knowledge and practical advice to empower researchers to successfully employ this versatile reaction in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 18. researchgate.net [researchgate.net]
- 19. 2-ethynyl-4-Methoxypyridine [myskinrecipes.com]
Application Notes and Protocols for Click Chemistry Reactions Involving 4-Ethynyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Ethynyl-2-methoxypyridine in Modern Synthesis
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a key functional group for "click" chemistry, and a methoxypyridine scaffold, a common motif in pharmacologically active compounds. The pyridine ring, with its nitrogen atom, can engage in hydrogen bonding and metal coordination, influencing the solubility, pharmacokinetic properties, and target-binding affinity of derivative molecules.[1][2] This unique combination makes this compound a versatile synthon for the construction of complex molecular architectures, including novel kinase inhibitors, bioconjugates, and functional materials.[3][4]
This guide provides an in-depth exploration of the two major types of click reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As a Senior Application Scientist, the aim is to provide not just protocols, but a comprehensive understanding of the underlying principles, the rationale behind experimental choices, and practical insights for successful implementation in a research setting.
I. The Cornerstone of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne, such as this compound, and an azide.[5] The resulting triazole ring is exceptionally stable and can act as a rigid linker or a pharmacologically relevant scaffold.[6][7]
Reaction Mechanism and the Role of the Catalyst
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent, activates the terminal alkyne for nucleophilic attack by the azide.[8] The use of a ligand is crucial to stabilize the copper(I) oxidation state and accelerate the reaction.[3]
CuAAC Reaction Mechanism
Protocol for CuAAC with this compound
This protocol provides a general starting point for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary depending on the specific azide partner.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in the chosen solvent system.
-
Deoxygenation: Sparge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can lead to oxidative side reactions.[9]
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper(II) sulfate and the ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents). A typical ratio is 1:2 to 1:5 of Cu(II) to ligand.[10]
-
Initiation of Reaction: To the deoxygenated reaction mixture, add the copper/ligand solution (typically 1-5 mol% of copper relative to the limiting reagent).
-
Addition of Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in deionized water. Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%). The reaction is usually initiated upon the addition of the reducing agent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be quenched and purified. Common purification methods include:
| Parameter | Recommended Condition | Rationale |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | A co-solvent system is often used to dissolve both polar and non-polar reactants. |
| Catalyst | CuSO₄·5H₂O (1-5 mol%) | A readily available and effective copper source. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Reduces Cu(II) to the active Cu(I) species in situ. |
| Ligand | THPTA (for aqueous), TBTA (for organic) | Stabilizes Cu(I) and accelerates the reaction. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst and alkyne homocoupling. |
Expert Insights and Troubleshooting:
-
Slow Reaction: If the reaction is sluggish, gentle heating (40-50 °C) may be applied. Increasing the catalyst and ligand loading can also improve the reaction rate. Aromatic alkynes can sometimes exhibit slower reaction kinetics compared to aliphatic alkynes.[9]
-
Side Products: The most common side reaction is the Glaser coupling (homocoupling) of the alkyne. This can be minimized by thorough deoxygenation of the reaction mixture.[9]
-
Purification Challenges: The triazole product can sometimes coordinate with residual copper. Washing the organic extract with an aqueous solution of EDTA or ammonia can help remove copper salts.
II. Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC, particularly for biological applications, as it proceeds without the need for a cytotoxic copper catalyst.[12] The reaction relies on the high intrinsic reactivity of a strained cyclooctyne with an azide. While this compound itself is not strained, it can be reacted with a strained cyclooctyne that has been functionalized with an azide.
Mechanism and Driving Force
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition with the azide. This allows the reaction to proceed rapidly at physiological temperatures and in complex biological media.
SPAAC Bioconjugation Workflow
Protocol for SPAAC-mediated Bioconjugation
This protocol describes a general procedure for labeling a biomolecule (e.g., a peptide or protein) functionalized with an azide-strained cyclooctyne using this compound.
Materials:
-
Azide-functionalized strained cyclooctyne (e.g., DBCO-PEG-N₃)
-
This compound
-
Biomolecule of interest (e.g., peptide, protein)
-
Biocompatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)
Procedure:
-
Biomolecule Functionalization: The biomolecule of interest is first functionalized with an azide-strained cyclooctyne using established bioconjugation techniques.[13][14]
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the biocompatible buffer.
-
Addition of Alkyne: Add a solution of this compound (typically in a 5-20 fold molar excess) to the biomolecule solution. The alkyne can be pre-dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding to the aqueous buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C. The reaction progress can be monitored by techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
-
Purification: Once the reaction is complete, the excess this compound and any unreacted starting materials are removed.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger bioconjugate from smaller molecules.
-
Dialysis: For larger biomolecules, dialysis against a suitable buffer can be used to remove small molecule impurities.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Biocompatible Buffer (e.g., PBS) | Maintains the stability and activity of the biomolecule. |
| Strained Cyclooctyne | DBCO, BCN, etc. | The choice of cyclooctyne will affect the reaction kinetics. |
| Temperature | Room Temperature to 37 °C | Mimics physiological conditions and is suitable for most biomolecules. |
| Reactant Ratio | 5-20 fold excess of alkyne | Drives the reaction to completion. |
| Purification | SEC, Dialysis | Removes unreacted small molecules to yield a pure bioconjugate. |
Expert Insights and Considerations:
-
Kinetics: The rate of a SPAAC reaction is highly dependent on the structure of the strained cyclooctyne. Dibenzocyclooctynes (DBCO) derivatives are known for their high reactivity.
-
Solubility: Ensure that this compound is sufficiently soluble in the reaction buffer. A small amount of a co-solvent like DMSO can be used, but its concentration should be kept low to avoid denaturing the biomolecule.
-
Stability: While SPAAC is generally bioorthogonal, it is important to consider the stability of the strained cyclooctyne under the experimental conditions.
III. Applications in Drug Discovery and Bioconjugation
The triazole products formed from click reactions with this compound have significant potential in various fields:
-
Medicinal Chemistry: The 1,2,3-triazole ring is a common feature in many a wide range of bioactive compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The methoxypyridine moiety can be strategically employed to modulate the physicochemical properties and biological activity of these compounds.[2]
-
Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors. By using this compound in a click chemistry-based fragment assembly approach, novel and potent kinase inhibitors can be synthesized.[3][4]
-
Bioconjugation: Click chemistry provides a robust method for attaching this compound to biomolecules such as peptides, proteins, and nucleic acids.[10][15] This can be used to introduce a pyridine-based label for imaging, to develop targeted drug delivery systems, or to create novel biotherapeutics.[14]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules using click chemistry. Both CuAAC and SPAAC offer efficient and reliable methods for the formation of stable triazole linkages. The choice between these two powerful techniques will depend on the specific application, with CuAAC being a workhorse for general synthesis and SPAAC offering a bioorthogonal solution for applications in biological systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why bioconjugation is so important to peptides | Blog | Biosynth [biosynth.com]
- 15. Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Ethynyl-2-methoxypyridine in Modern Medicinal Chemistry
Foreword: Unlocking Complexity with a Versatile Building Block
In the landscape of contemporary drug discovery, the efficiency of synthesis and the ability to rapidly generate diverse molecular libraries are paramount. "Privileged" scaffolds and building blocks—molecular frameworks that can interact with multiple biological targets—are invaluable assets in this endeavor.[1][2][3] 4-Ethynyl-2-methoxypyridine has emerged as one such critical reagent. Its unique architecture, featuring a reactive terminal alkyne "handle" and a methoxypyridine core, offers medicinal chemists a powerful tool for constructing complex molecules with desirable pharmacological properties.[4][5][6]
The pyridine ring is a cornerstone of many FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions within protein active sites.[6][7][8] The addition of a 2-methoxy group can fine-tune the electronic properties and metabolic stability of the scaffold, while the 4-ethynyl group provides a gateway to a vast chemical space through robust and high-yielding coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with field-tested protocols and strategic insights for researchers, scientists, and drug development professionals.
Part 1: Core Applications in Drug Discovery Programs
The utility of this compound spans multiple therapeutic areas, primarily due to its role as a key intermediate in the synthesis of targeted therapies.
Development of Kinase Inhibitors
The pyridine scaffold is a well-established component of numerous kinase inhibitors, often acting as a bioisostere for the adenine ring of ATP and forming crucial hydrogen bonds with the kinase hinge region.[7][9] The 4-ethynyl group on the methoxypyridine core allows for the strategic introduction of larger, often hydrophobic, moieties that can occupy the deeper pockets of the ATP-binding site, thereby enhancing potency and selectivity.[4][9]
Synthesis of Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease
In the pursuit of treatments for Alzheimer's disease, gamma-secretase modulators (GSMs) aim to reduce the production of the toxic amyloid-beta (Aβ42) peptide. Research has shown that incorporating a methoxypyridine motif into tetracyclic GSM scaffolds can significantly improve both the potency of Aβ42 reduction and the aqueous solubility of the compounds—a critical parameter for drug-likeness.[10] In this context, this compound serves as a precursor to the essential "western portion" of these advanced modulators.[10]
Construction of Selective MCT4 Inhibitor Probes
Monocarboxylate transporter 4 (MCT4) is a key protein in cancer cell metabolism, responsible for exporting lactate to maintain glycolysis. Inhibiting MCT4 is a promising strategy for cancer therapy. A highly selective chemical probe, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was developed using a synthetic route where the ethynylpyridine core is central to the molecule's architecture.[11][12] This highlights the compound's role in creating sophisticated tools for dissecting complex biological pathways.
Part 2: Foundational Synthetic Methodologies & Protocols
The terminal alkyne of this compound is its most powerful feature, enabling two of the most robust carbon-carbon and carbon-heteroatom bond-forming reactions in the medicinal chemist's toolbox: the Sonogashira coupling and the Azide-Alkyne Cycloaddition (Click Chemistry).
Caption: Core synthetic routes utilizing this compound.
Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, linking the ethynyl group to aryl or vinyl halides.[13][14] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups.[15]
Principle: This protocol describes a standard method for the palladium- and copper-co-catalyzed cross-coupling of this compound with a generic aryl bromide. The palladium catalyst facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper(I) co-catalyst activates the terminal alkyne.[13] An amine base is used to scavenge the H-X byproduct and maintain the catalytic cycle.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Scientist's Note: Maintaining an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can lead to oxidative homo-coupling of the alkyne and degradation of the palladium catalyst.
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add this compound (1.2 eq).
-
Solvent and Base: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL per mmol of aryl bromide) followed by an amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 eq) via syringe.
-
Scientist's Note: The choice of base and solvent can significantly impact reaction rate and yield. For less reactive aryl chlorides, a stronger base and a more robust palladium catalyst/ligand system may be required.[16]
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 50-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aryl-alkynyl pyridine.[16]
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[17] The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[18][19] This reaction is exceptionally reliable and biocompatible, making it ideal for late-stage functionalization in drug discovery.[20]
Principle: This protocol outlines the copper(I)-catalyzed cycloaddition between this compound and an organic azide. Copper(I), typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), catalyzes the formation of the triazole ring with high regioselectivity.[17]
Caption: Stepwise workflow for a typical CuAAC reaction.
Step-by-Step Methodology:
-
Reagent Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a suitable solvent mixture. A 1:1 mixture of tert-butanol and water is commonly effective.
-
Catalyst Addition: To the stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq). The solution may turn a pale blue.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq) dropwise.
-
Scientist's Note: The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. A color change to yellow or orange upon addition is often indicative of reaction initiation.
-
-
Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the complete consumption of the limiting reagent.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 1,2,3-triazolyl pyridine product.
Part 3: Quantitative Data & Case Studies
The practical application of this compound is best illustrated through specific examples where it has enabled the discovery of potent and property-optimized molecules.
Case Study 1: Optimizing Gamma-Secretase Modulators
In a study focused on developing GSMs, the replacement of a fluorophenyl "B-ring" with a methoxypyridine motif led to compounds with superior activity and physical properties.[10] The data below summarizes the impact of this substitution.
| Compound ID | B-Ring Moiety | Aβ42 Reduction IC₅₀ (nM) | clogP (Calculated) | Aqueous Solubility (μM) |
| 4 | 4-Fluorophenyl | 110 | 5.5 | < 0.2 |
| 22d | 2-Methoxypyridin-4-yl | 50 | 3.8 | 2.5 |
| 31d | 2-Methoxypyridin-4-yl | 39 | 4.3 | 2.0 |
| 33d | 2-Methoxypyridin-4-yl | 120 | 4.2 | 1.8 |
| Data synthesized from J. Med. Chem. 2021, 64, 18, 13642–13660.[10] |
The introduction of the methoxypyridine ring, derived from precursors like this compound, consistently lowered the partition coefficient (clogP) and increased aqueous solubility while simultaneously improving or maintaining potent inhibition of Aβ42 production.[10]
Case Study 2: Synthesis of a Selective MCT4 Inhibitor Probe
The development of a selective MCT4 inhibitor involved a convergent synthesis where Sonogashira coupling was a pivotal step. The 4-methoxy-2-carboxypyridine fragment was coupled with a complex aryl iodide to assemble the final molecule.
Caption: Synthetic workflow for an MCT4 inhibitor probe.[11]
This synthetic strategy yielded a potent and selective probe molecule with an IC₅₀ of 6 nM for MCT4 efflux inhibition in MDA-MB-231 cells, providing a valuable tool to investigate the biology of cancer metabolism.[11][12]
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a strategic building block that empowers medicinal chemists to rapidly access novel, complex, and functionally diverse chemical matter. Its combination of a tunable pyridine core and a versatile alkyne handle facilitates the use of powerful, modern coupling reactions. The successful application of this compound in developing potent kinase inhibitors, gamma-secretase modulators, and selective metabolic probes underscores its significant value. As drug discovery continues to tackle increasingly complex biological targets, the demand for versatile, well-behaved, and strategically functionalized building blocks like this compound will only intensify, ensuring its place in the advanced chemist's toolkit for years to come.
References
- 1. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]
- 2. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. 2-ethynyl-4-Methoxypyridine [myskinrecipes.com]
- 5. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry [organic-chemistry.org]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. lumiprobe.com [lumiprobe.com]
- 20. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Ethynyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Ethynylpyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2][3]
The incorporation of an ethynyl group onto the pyridine ring, as seen in 4-ethynyl-2-methoxypyridine, offers several strategic advantages for the synthesis of kinase inhibitors. The rigid, linear geometry of the alkyne linker allows for precise positioning of substituents to probe and occupy specific sub-pockets within the kinase active site. This fine-tuning of structure-activity relationships (SAR) is crucial for optimizing inhibitor potency and selectivity.[4][5] The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, making it an ideal strategy for incorporating the this compound building block into diverse molecular scaffolds.[6][7]
This application note provides a detailed protocol for the synthesis of a representative kinase inhibitor using this compound, focusing on the Sonogashira coupling reaction. We will also discuss the rationale behind the experimental choices, methods for characterization, and present representative biological activity data.
Synthetic Strategy: The Sonogashira Coupling at the Core
The central transformation in the synthesis of our target kinase inhibitors is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.[8]
Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of a representative kinase inhibitor based on the isothiazolo[4,3-b]pyridine scaffold, a known framework for potent kinase inhibitors.[4][5] The protocol is divided into two main parts: the synthesis of the key building block, this compound, and its subsequent use in a Sonogashira coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from a suitable precursor, such as 4-bromo-2-methoxypyridine.
Materials:
-
4-Bromo-2-methoxypyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA (2.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Desilylation: Dissolve the crude residue in THF and cool the solution to 0 °C. Add TBAF (1.1 eq) dropwise and stir the mixture at 0 °C for 1 hour.
-
Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a solid.
Protocol 2: Synthesis of a Representative PIKfyve Kinase Inhibitor via Sonogashira Coupling
This protocol details the coupling of this compound with a suitable aryl halide, in this case, a 3-bromo-6-aryl-isothiazolo[4,3-b]pyridine, to yield a potent PIKfyve kinase inhibitor.[4][5]
Materials:
-
This compound (from Protocol 1)
-
3-Bromo-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 3-bromo-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Add anhydrous THF and anhydrous TEA (3.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the final product.
Figure 2: Synthetic workflow for the preparation of a representative PIKfyve kinase inhibitor.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound.
Table 1: Representative Biological Activity of Isothiazolo[4,3-b]pyridine-based PIKfyve Inhibitors
| Compound | PIKfyve IC₅₀ (nM)[4] |
| Reference Compound (Apilimod) | 0.786 |
| Lead Compound (RMC-113) | 8 |
| Analog with 5-methoxy-3-pyridinyl | 3 |
| Analog with 4-methoxy-3-pyridinyl | 590 |
| Analog with 6-methoxy-3-pyridinyl | 19 |
Note: The data presented is for structurally related compounds to illustrate the potential activity of inhibitors synthesized using this scaffold.[4]
Signaling Pathway Context: PIKfyve in Cellular Trafficking
The target of the representative kinase inhibitor synthesized in this protocol is PIKfyve, a lipid kinase that plays a crucial role in endosomal trafficking. PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid product is essential for the maturation of early endosomes to late endosomes and lysosomes, as well as for the regulation of lysosomal function.[9][10][11] Inhibition of PIKfyve disrupts these processes, leading to the accumulation of enlarged endosomes and lysosomes.[9] This disruption of cellular trafficking has been shown to have therapeutic potential in various diseases, including cancer and viral infections.[4][5]
Figure 3: Simplified PIKfyve signaling pathway in endosomal maturation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The Sonogashira cross-coupling reaction provides an efficient and reliable method for incorporating this scaffold into a wide range of molecular architectures. The protocols and information presented in this application note offer a solid foundation for researchers to explore the potential of this compound in the development of new therapeutic agents targeting various kinases. The ability to fine-tune the structure and properties of the resulting inhibitors by modifying the aryl halide coupling partner makes this a powerful strategy in modern drug discovery.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIKFYVE - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: 4-Ethynyl-2-methoxypyridine as a Versatile Building Block for Organic Electronics
Abstract: The field of organic electronics continues to rapidly evolve, driven by the demand for flexible, low-cost, and large-area electronic devices. The design and synthesis of novel organic semiconducting materials are central to this progress. This document provides detailed application notes and protocols for the use of 4-ethynyl-2-methoxypyridine, a promising heterocyclic building block, in the synthesis of advanced materials for organic electronics. We will explore its synthesis, its incorporation into conjugated polymers and small molecules via Sonogashira cross-coupling reactions, and its potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction: The Strategic Advantage of Pyridine-Containing Monomers
The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of electronic and physical properties that make it a highly attractive component in organic electronic materials. The nitrogen atom's electron-withdrawing nature can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated system, which is advantageous for creating n-type or ambipolar organic semiconductors. Furthermore, the lone pair of electrons on the nitrogen atom can participate in non-covalent interactions, influencing molecular packing and thin-film morphology, which are critical for efficient charge transport.
This compound combines these benefits with the synthetic versatility of a terminal alkyne. The ethynyl group serves as a key functional handle for constructing extended π-conjugated systems through powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. The 2-methoxy group, an electron-donating substituent, can modulate the electronic properties of the pyridine ring and enhance the solubility of the resulting materials, a crucial aspect for solution-processable devices.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira coupling of a protected acetylene with a suitable 4-halo-2-methoxypyridine precursor, followed by a deprotection step. 4-Bromo-2-methoxypyridine is a common and commercially available starting material.
Diagram 1: Synthetic Scheme for this compound
Caption: A two-step synthesis of this compound.
Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-2-methoxypyridine
This protocol details the Sonogashira cross-coupling reaction between 4-bromo-2-methoxypyridine and ethynyltrimethylsilane.[1][2][3]
Materials:
-
4-Bromo-2-methoxypyridine (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N), anhydrous (5.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-purged flask, add 4-bromo-2-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-((trimethylsilyl)ethynyl)-2-methoxypyridine.
Expert Insights: The choice of a palladium catalyst and copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction.[1] The use of an anhydrous and inert atmosphere is essential to prevent catalyst deactivation and side reactions. Triethylamine acts as both a base and a solvent.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the trimethylsilyl (TMS) protecting group to afford the terminal alkyne.[4][5]
Materials:
-
4-((Trimethylsilyl)ethynyl)-2-methoxypyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)-2-methoxypyridine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Expert Insights: The deprotection of the TMS group is typically a high-yielding reaction under mild basic conditions.[5] The progress of the reaction can be easily monitored by the disappearance of the TMS protons in the ¹H NMR spectrum.
Application in the Synthesis of Conjugated Polymers for Organic Electronics
This compound is an excellent monomer for the synthesis of donor-acceptor (D-A) conjugated polymers. In this architecture, the pyridine unit can act as the acceptor moiety. By copolymerizing it with an electron-donating (donor) comonomer, the electronic properties of the resulting polymer can be finely tuned.
Diagram 2: Synthesis of a Donor-Acceptor Copolymer
Caption: Sonogashira polymerization of this compound.
Protocol 3: Sonogashira Polymerization of this compound with a Dibromo-Donor Monomer
This protocol provides a general procedure for the synthesis of a D-A copolymer.[6]
Materials:
-
This compound (1.0 eq)
-
Dibromo-donor monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the dibromo-donor monomer, this compound, Pd(PPh₃)₂Cl₂, and CuI in a mixture of anhydrous toluene and triethylamine.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C and stir for 48-72 hours.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash sequentially with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Precipitate the polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Characterization of the Polymer:
The resulting polymer should be characterized to determine its molecular weight, thermal stability, optical, and electrochemical properties.
| Technique | Parameter Measured | Significance in Organic Electronics |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Influences solubility, film-forming properties, and charge transport. |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td) | Determines the thermal stability and processing window of the material. |
| UV-Vis Spectroscopy | Absorption maximum (λmax), Optical bandgap (Eg) | Determines the light-harvesting properties, crucial for OPVs. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Determines the energy level alignment with electrodes and other materials in a device. |
Applications in Organic Electronic Devices
The unique electronic structure of polymers derived from this compound makes them promising candidates for active materials in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The electron-deficient nature of the pyridine ring in polymers containing this compound can facilitate electron transport, making them suitable for n-type or ambipolar OFETs.
Diagram 3: Structure of a Bottom-Gate, Top-Contact OFET
Caption: A typical OFET device architecture.
Fabrication and Performance of OFETs:
A solution of the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) can be deposited as a thin film onto a substrate (e.g., Si/SiO₂) by spin-coating or other solution-processing techniques. Subsequent thermal annealing can improve the molecular ordering and device performance. The performance of the OFET is characterized by its charge carrier mobility (μ), on/off current ratio, and threshold voltage (Vth). Polymers based on this compound are expected to exhibit competitive n-type or ambipolar performance due to the electron-accepting nature of the pyridine unit.
Organic Photovoltaics (OPVs)
In OPVs, a blend of a donor and an acceptor material forms a bulk heterojunction (BHJ) that absorbs light and generates charge carriers. Polymers derived from this compound can function as either the donor or the acceptor component, depending on the comonomer used. The tunable bandgap and energy levels of these polymers are critical for achieving efficient light absorption and charge separation.
Diagram 4: Energy Level Diagram of a Bulk Heterojunction Solar Cell
Caption: Charge generation and collection in an OPV.
Fabrication and Performance of OPVs:
The active layer of an OPV is typically formed by spin-coating a blend of the donor and acceptor materials from a common solvent. The power conversion efficiency (PCE) of the device is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The incorporation of this compound into the polymer backbone can lead to favorable energy level alignment and morphology in the BHJ, potentially resulting in high-performance solar cells.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel organic semiconducting materials. Its unique electronic properties, derived from the pyridine and methoxy functionalities, combined with the synthetic accessibility provided by the ethynyl group, make it an attractive candidate for creating high-performance polymers and small molecules for a range of organic electronic applications. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers and scientists in the field, facilitating the exploration and development of the next generation of organic electronic devices.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. synarchive.com [synarchive.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. ijnc.ir [ijnc.ir]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Ethynyl-2-methoxypyridine
Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of diverse substituents onto the pyridine ring is a critical endeavor in the development of novel molecular entities with tailored properties. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency, functional group tolerance, and reliability in forming carbon-carbon and carbon-heteroatom bonds.[1]
This guide focuses on 4-ethynyl-2-methoxypyridine , a versatile building block that combines the reactive ethynyl group with the electronically distinct methoxypyridine core. The presence of the terminal alkyne opens a gateway to a multitude of transformations, most notably the Sonogashira, Suzuki, and Stille cross-coupling reactions. These protocols offer robust pathways to construct complex molecular architectures, enabling researchers to explore new chemical space in drug discovery and materials development. The methoxy group at the 2-position, being electron-donating, can influence the reactivity of the pyridine ring and the ethynyl moiety, a factor that will be considered in the subsequent protocols.
This document provides detailed, field-proven insights and step-by-step protocols for the successful application of this compound in palladium-catalyzed cross-coupling reactions, intended for researchers, scientists, and professionals in drug development.
Core Concepts: A Mechanistic Overview of Key Cross-Coupling Reactions
A foundational understanding of the reaction mechanisms is paramount for successful execution and troubleshooting. The three primary palladium-catalyzed cross-coupling reactions discussed herein—Sonogashira, Suzuki, and Stille—all share a common catalytic cycle, albeit with variations in the transmetalation step.
The general catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or vinyl halide), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[2]
-
Transmetalation: The organic group from a second reagent (an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or a copper acetylide in Sonogashira coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
The Sonogashira Coupling: A Direct Path to Arylalkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a more reactive copper acetylide intermediate.
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
The Suzuki-Miyaura Coupling: Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, vinylarenes, and polyolefins. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide.[4][5] A key advantage of this reaction is the low toxicity and stability of the organoboron reagents.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Coupling: Mild Conditions and Functional Group Tolerance
The Stille coupling utilizes organotin reagents (stannanes) to couple with organohalides.[6] A significant advantage of the Stille reaction is its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally mild.[7] However, the toxicity of organotin compounds is a notable drawback.
Diagram: Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Reagents and Equipment
Reagents:
-
This compound: (Ensure purity, can be synthesized or purchased commercially).
-
Aryl/Vinyl Halide or Triflate: (Iodides are generally more reactive than bromides, which are more reactive than chlorides).[3]
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃.
-
Ligand (if required): e.g., PPh₃, XPhos, SPhos.
-
Copper(I) Salt (for Sonogashira): e.g., CuI.
-
Base: e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃.
-
Organoboron Reagent (for Suzuki): Arylboronic acid or ester.
-
Organotin Reagent (for Stille): Arylstannane.
-
Anhydrous Solvents: e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane.
Equipment:
-
Schlenk flasks or reaction vials with magnetic stir bars.
-
Inert atmosphere setup (Argon or Nitrogen).
-
Heating mantle or oil bath with temperature control.
-
Standard laboratory glassware.
-
Thin Layer Chromatography (TLC) plates and developing chambers.
-
Silica gel for column chromatography.
-
Rotary evaporator.
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific substrates and desired outcomes. The electron-rich nature of the 2-methoxypyridine ring may necessitate adjustments to catalyst loading, temperature, and reaction time.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a standard copper-co-catalyzed Sonogashira coupling.
Diagram: Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base such as triethylamine (2.0 eq).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure anaerobic conditions.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Arylboronic Acid with a Halogenated this compound Derivative
This protocol requires prior halogenation of the this compound, for example at the 3- or 5-position.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture, and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Protocol 3: Stille Coupling of an Organostannane with a Halogenated this compound Derivative
Similar to the Suzuki coupling, this protocol requires a halogenated pyridine starting material.
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add the halogenated this compound derivative (1.0 eq), the organostannane (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or DMF.
-
Reaction: Heat the mixture to 80-110°C.
-
Monitoring: Follow the reaction's progress by TLC.
-
Workup: Upon completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate can be washed with a saturated aqueous solution of KF to remove tin byproducts.[7] After extraction with an organic solvent, the product is purified by column chromatography.
Data Presentation: Summary of Reaction Conditions
| Reaction Type | Palladium Catalyst | Ligand | Co-catalyst/Reagent | Base | Solvent | Temperature (°C) |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N, DIPEA | THF, DMF | 25 - 80 |
| Suzuki | Pd(PPh₃)₄ | PPh₃ | Arylboronic Acid | K₂CO₃, Cs₂CO₃ | Toluene/H₂O | 80 - 100 |
| Stille | Pd(PPh₃)₄ | PPh₃ | Arylstannane | - | Toluene, DMF | 80 - 110 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Poor quality reagents or solvent- Reaction temperature too low | - Use a fresh batch of catalyst- Ensure reagents and solvents are pure and anhydrous- Increase the reaction temperature |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Ensure rigorous degassing of the reaction mixture- Use a copper-free Sonogashira protocol or reduce the amount of CuI |
| Decomposition of Palladium Catalyst (Formation of Palladium Black) | - High reaction temperature- Presence of impurities | - Lower the reaction temperature- Use purified reagents and solvents |
| Protodeborylation (in Suzuki Coupling) | - Presence of water and/or acidic protons- Prolonged reaction time | - Use anhydrous conditions and a non-protic solvent if possible- Monitor the reaction closely and stop it once the starting material is consumed |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Reagents:
-
Palladium Catalysts and Organotin Compounds: These can be toxic and should be handled in a well-ventilated fume hood.[6]
-
Bases: Amine bases such as triethylamine are corrosive and have strong odors. Handle with care.
-
Solvents: Organic solvents are flammable and should be kept away from ignition sources.
-
-
Reaction Conditions: Reactions under an inert atmosphere should be properly set up to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.
For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent used. A representative MSDS for a related compound, 4-methoxypyridine, indicates that it can be harmful if swallowed and may cause skin and eye irritation.[8] Ethynylpyridines are combustible liquids and can cause skin, eye, and respiratory irritation.[9][10]
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Ethynyl-2-methoxypyridine in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of novel fluorophores with tunable photophysical properties is a cornerstone of advancements in biological imaging and diagnostics. This document provides a comprehensive guide to the application of 4-ethynyl-2-methoxypyridine, a versatile building block, in the rational design and synthesis of innovative fluorescent probes. While direct, peer-reviewed applications of this specific molecule are emerging, its unique electronic and structural characteristics present a compelling case for its utility. These notes are formulated based on established principles of fluorescent probe design and proven synthetic methodologies for analogous compounds, offering a forward-looking roadmap for researchers. We will delve into the core attributes of the this compound scaffold, propose a detailed synthetic protocol for a novel probe via Sonogashira coupling, outline its photophysical characterization, and provide a hypothetical application in cellular imaging.
Introduction: The Promise of this compound in Fluorophore Chemistry
Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[1][2] The design of an effective fluorescent probe hinges on the careful selection of its core components: a fluorophore, a recognition element for the target analyte, and a linker. The this compound moiety offers a unique combination of features that make it an attractive scaffold for the fluorophore component:
-
The Ethynyl Group: This terminal alkyne is a highly versatile functional group. It serves as a key reactant in powerful carbon-carbon bond-forming reactions, most notably the Palladium-catalyzed Sonogashira cross-coupling.[3][4][5] This allows for the straightforward conjugation of the pyridine core to a vast array of other aromatic or heterocyclic systems, enabling the construction of extended π-conjugated systems characteristic of many fluorophores. The rigidity of the ethynyl linker can also contribute to higher quantum yields by reducing non-radiative decay pathways.
-
The 2-Methoxypyridine Core: The pyridine ring is a common component in fluorescent dyes. The nitrogen atom can influence the electronic properties of the molecule, and its ability to participate in hydrogen bonding or coordination with metal ions can be exploited in sensing mechanisms. The electron-donating methoxy group at the 2-position modulates the electron density of the pyridine ring, which can be used to fine-tune the absorption and emission wavelengths of the final probe. Methoxy-substituted pyridine derivatives have been explored for their luminescent properties.
The combination of these features in this compound (CAS: 1060816-39-8; Molecular Formula: C₈H₇NO; Molecular Weight: 133.15 g/mol ) positions it as a valuable building block for creating novel fluorescent probes with tailored photophysical properties.[1][6]
Proposed Synthesis of a Novel Fluorescent Probe via Sonogashira Coupling
Herein, we propose the synthesis of a hypothetical fluorescent probe, PyridoCoumarin-1 (PC-1) , by coupling this compound with a halogenated coumarin derivative. Coumarins are widely used fluorophores known for their high quantum yields and sensitivity to the local environment.
Synthetic Scheme
Caption: Proposed synthesis of PyridoCoumarin-1 (PC-1).
Detailed Protocol
Materials:
-
This compound (1.0 eq)
-
7-Bromo-4-methylcoumarin (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-4-methylcoumarin (1.0 eq), this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous THF to dissolve the reactants, followed by the addition of triethylamine (3.0 eq).
-
Fit the flask with a condenser and reflux the reaction mixture at 70-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure PyridoCoumarin-1 (PC-1).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Photophysical Characterization of PyridoCoumarin-1
The photophysical properties of the newly synthesized PC-1 should be thoroughly investigated to understand its potential as a fluorescent probe.
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
-
Quantum Yield Measurement System (Integrating Sphere)
-
Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements
Procedure:
-
Solvent Effects (Solvatochromism): Prepare dilute solutions (e.g., 1-10 µM) of PC-1 in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Record the absorption spectra to determine the maximum absorption wavelength (λ_abs).
-
Record the emission spectra by exciting at the respective λ_abs to determine the maximum emission wavelength (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
-
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) in a chosen solvent (e.g., ethanol) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) or an integrating sphere.
-
Molar Absorptivity: Determine the molar absorption coefficient (ε) at λ_abs using the Beer-Lambert law by measuring the absorbance of solutions with known concentrations.
-
Fluorescence Lifetime: Measure the fluorescence lifetime (τ) using a TCSPC system.
Expected Photophysical Properties
The conjugation of the 2-methoxypyridine moiety to the coumarin core is expected to result in a donor-π-acceptor (D-π-A) type fluorophore, which often exhibit interesting photophysical properties.
| Property | Expected Value/Behavior | Rationale |
| λ_abs | 350 - 450 nm | Extended π-conjugation compared to the parent coumarin. |
| λ_em | 450 - 550 nm | Intramolecular Charge Transfer (ICT) character. |
| Stokes Shift | 50 - 150 nm | Significant shift expected for a D-π-A system. |
| Quantum Yield (Φ_F) | Moderate to High | The rigid ethynyl linker can enhance quantum yield. |
| Solvatochromism | Positive | Bathochromic (red) shift in emission with increasing solvent polarity due to stabilization of the excited ICT state. |
Application in Cellular Imaging: A Hypothetical Protocol
The solvatochromic nature of D-π-A probes like the proposed PC-1 can be exploited for imaging cellular microenvironments of varying polarity, such as lipid droplets.
Experimental Workflow
Caption: Workflow for cellular imaging with PC-1.
Detailed Protocol
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
PyridoCoumarin-1 (PC-1) stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom confocal dishes
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom confocal dishes and culture in complete DMEM until they reach 60-70% confluency.
-
Probe Incubation: Prepare a working solution of PC-1 (e.g., 5 µM) in serum-free DMEM from the DMSO stock. Remove the culture medium from the cells and add the PC-1 working solution. Incubate for 30 minutes at 37 °C in a CO₂ incubator.
-
Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Immediately image the cells using a confocal microscope. Use an appropriate laser line for excitation (e.g., 405 nm) and collect the emission in the expected range (e.g., 450-550 nm).
-
Co-localization (Optional): To confirm localization to specific organelles like lipid droplets, co-stain with a commercially available stain (e.g., Nile Red) following the manufacturer's protocol and assess the overlap of the fluorescence signals.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for the development of novel fluorescent probes. Its synthetic accessibility via the Sonogashira coupling reaction opens up a vast chemical space for the creation of fluorophores with tailored photophysical properties. The proposed PyridoCoumarin-1 serves as a conceptual framework for how this building block can be incorporated into a D-π-A architecture suitable for bioimaging applications. Future work should focus on the synthesis and characterization of a library of probes based on the this compound scaffold to explore their potential for sensing various analytes, including metal ions, pH, and reactive oxygen species. The continued exploration of such novel building blocks is crucial for pushing the boundaries of what can be visualized and understood within the complex landscape of the cell.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Ethenyl-2-methoxypyridine | C8H9NO | CID 55265084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Derivatization of 4-Ethynyl-2-methoxypyridine in Biological Assays
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, pyridine derivatives hold a prominent position due to their prevalence in biologically active molecules. This guide focuses on a particularly valuable building block: 4-ethynyl-2-methoxypyridine . The presence of a terminal alkyne group at the C4 position and a methoxy group at the C2 position imparts a unique combination of reactivity and electronic properties, making it an ideal substrate for a variety of derivatization strategies aimed at biological applications.
The terminal alkyne serves as a versatile handle for bioorthogonal "click" chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific conjugation to biomolecules or reporter molecules.[1] Concurrently, the pyridine ring itself can be further functionalized, and the methoxy group can influence the molecule's solubility, metabolic stability, and target engagement. This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols and the scientific rationale behind experimental choices to empower your research and development endeavors.
Physicochemical Properties and Handling
Before embarking on any synthetic derivatization, a thorough understanding of the starting material's properties and safety considerations is paramount.
Structure and Properties:
-
Molecular Formula: C₈H₇NO[2]
-
Molecular Weight: 133.15 g/mol [3]
-
Appearance: Typically a solid or oil.
-
Solubility: Generally soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Solubility in aqueous buffers may be limited.
Safety and Handling:
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[7] Avoid inhalation of dust, fumes, or vapors.[5] Avoid contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.[7]
-
Storage: Store in a cool, dry place, away from heat and sources of ignition.[6] For long-term storage, refrigeration is recommended.[1] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly of the reactive alkyne group.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1]
| Parameter | Value/Information | Source |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [3] |
| CAS Number | 1211533-95-7 | [3] |
| Predicted XlogP | 1.4 | [2] |
| Monoisotopic Mass | 133.05276 Da | [2] |
Synthetic Strategies for Derivatization
The true utility of this compound lies in its capacity for diverse chemical transformations. The following sections detail key derivatization reactions, providing both the "why" and the "how" for each protocol.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This Nobel prize-winning "click" reaction is the cornerstone for bioconjugation.[1] It facilitates the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule (e.g., a fluorescent dye, a biotin tag, or a biomolecule). The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[8]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) is the active catalyst. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This avoids the use of unstable Cu(I) salts.[8]
-
Ligand: A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. It prevents copper-mediated damage to biomolecules and enhances the reaction rate.[9]
-
Solvent: The reaction is often performed in aqueous buffers like PBS, which is compatible with most biomolecules. Co-solvents like DMSO or DMF may be necessary to ensure the solubility of hydrophobic reaction partners.
Experimental Workflow:
References
- 1. fishersci.com [fishersci.com]
- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aksci.com [aksci.com]
- 5. 2-ETHYNYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for Reactions with 4-Ethynyl-2-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 4-Ethynyl-2-methoxypyridine in Modern Synthesis
This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with a reactive terminal alkyne and an electron-donating methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The pyridine core is a common motif in numerous pharmaceuticals, valued for its ability to form hydrogen bonds and coordinate with biological targets. The ethynyl group serves as a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[1][2]
The methoxy group at the 2-position influences the electronic properties of the pyridine ring, enhancing its utility in drug design by potentially improving pharmacokinetic properties such as solubility.[3] This strategic combination of functional groups makes this compound an indispensable tool for generating libraries of novel compounds for drug discovery and for the synthesis of advanced organic materials.[3]
This guide provides detailed experimental setups for key reactions involving this compound, grounded in established chemical principles and supported by practical insights to ensure reliable and reproducible outcomes.
Safety and Handling: Prudent Practices for a Reactive Intermediate
As with any reactive chemical, proper handling of this compound is paramount to ensure laboratory safety. While specific toxicity data is limited, the general hazards associated with pyridine derivatives and reactive alkynes necessitate a cautious approach.[4][5][6]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[4][5][6]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5][7] It is also advisable to protect it from light and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5] All waste containing this compound must be disposed of according to local, regional, and national regulations.[6][8]
Core Application: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for forming a C(sp²)-C(sp) bond, linking the ethynyl group of this compound to an aryl or vinyl halide.[1] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[1][9]
Mechanistic Rationale
The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.[1]
Detailed Experimental Protocol: Coupling with 4-Iodoanisole
This protocol details a representative Sonogashira coupling reaction between this compound and 4-iodoanisole.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 133.15 | 133 mg | 1.0 |
| 4-Iodoanisole | 234.04 | 281 mg | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 |
| Triethylamine (TEA) | 101.19 | 5 mL | Solvent/Base |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | Solvent |
Equipment Setup:
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Inert atmosphere setup (Nitrogen or Argon manifold).
-
Standard glassware for workup and purification.
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (133 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Workflow Diagram
Caption: Workflow for Sonogashira Coupling.
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[10] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an alkyne to an azide to form a 1,4-disubstituted 1,2,3-triazole is the premier example of a click reaction.[2][10][11]
Mechanistic Rationale
The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[10] The copper(I) coordinates with the terminal alkyne. This copper-acetylide intermediate then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole ring, releasing the copper catalyst.
Detailed Experimental Protocol: Reaction with Benzyl Azide
This protocol provides a standard procedure for the CuAAC reaction between this compound and benzyl azide.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 133.15 | 133 mg | 1.0 |
| Benzyl Azide | 133.15 | 140 mg | 1.05 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 12.5 mg | 0.05 |
| Sodium Ascorbate | 198.11 | 20 mg | 0.1 |
| tert-Butanol | - | 5 mL | Solvent |
| Water | - | 5 mL | Solvent |
Equipment Setup:
-
Round-bottom flask with a magnetic stir bar.
-
Standard glassware for workup and purification.
Step-by-Step Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (133 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
Prepare Catalysts: In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in a minimal amount of water. In another vial, dissolve sodium ascorbate (20 mg, 0.1 mmol) in a minimal amount of water.
-
Initiate Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution should turn a heterogeneous yellow-green.
-
Reaction: Stir the mixture vigorously at room temperature for 8-16 hours. The reaction is often accompanied by a color change. Monitor for completion by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography on silica gel.
Workflow Diagramdot
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click Chemistry in Drug Discovery [sigmaaldrich.com]
Application Notes: 4-Ethynyl-2-methoxypyridine in Heterocyclic Synthesis
Introduction: A Privileged Scaffold for Complex Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, prized for its unique electronic properties, ability to participate in hydrogen bonding, and its presence in numerous FDA-approved drugs. 4-Ethynyl-2-methoxypyridine emerges as a particularly valuable building block, offering a trifecta of functionalities. The pyridine nitrogen acts as a basic center and a ligand for metal catalysts. The 2-methoxy group, an electron-donating substituent, modulates the electronic character of the ring and can influence molecular conformation and metabolic stability. The 4-ethynyl group is the star player—a highly versatile and reactive handle for constructing carbon-carbon and carbon-heteroatom bonds, serving as a linchpin for the assembly of complex heterocyclic systems.
This guide provides an in-depth exploration of this compound's application in two of the most powerful transformations in synthetic chemistry: the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." We will dissect the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for their execution.
Core Reactivity I: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is the preeminent method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[1][2] This reaction is indispensable for extending molecular frameworks, often creating advanced intermediates primed for subsequent intramolecular cyclization to form fused heterocyclic systems.[3][4]
Mechanistic Rationale
The efficacy of the Sonogashira coupling relies on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. This is followed by a crucial transmetalation step where a copper acetylide intermediate transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the final C-C bond and regenerates the Pd(0) catalyst.
-
Copper Cycle : Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of a mild base (typically an amine like triethylamine or diisopropylethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) to form a highly reactive copper acetylide species. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
The dual-catalyst system allows the reaction to proceed under remarkably mild conditions, often at room temperature, with high functional group tolerance.[1]
Protocol 1: General Sonogashira Coupling of this compound
This protocol describes a representative coupling with an aryl iodide. Reaction conditions, particularly temperature and time, should be optimized for specific substrates.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Aryl Iodide (e.g., 2-Iodoaniline, 1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide [CuI] (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous, degassed solvent (Tetrahydrofuran [THF] or Toluene)
-
Standard glassware, Schlenk line or glovebox, magnetic stirrer
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl iodide, PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M) followed by the amine base via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours). Gentle heating (40-60 °C) may be required for less reactive aryl bromides.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts), water, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodoaniline | PdCl₂(PPh₃)₂ (3), CuI (6) | TEA | THF | 25 | 12 | ~85-95 |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (5), CuI (10) | DIPEA | Toluene | 60 | 24 | ~70-85 |
| 3-Iodothiophene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 25 | 6 | ~90-98 |
Core Reactivity II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click chemistry" transformation, enabling the rapid, efficient, and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[][6] Triazoles are valuable heterocyclic motifs in medicinal chemistry, acting as stable bioisosteres for amide bonds and participating in various non-covalent interactions. This reaction provides a robust method for linking the this compound core to other molecular fragments.
Mechanistic Rationale
The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate).[7] The Cu(I) ion coordinates with the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the organic azide in a stepwise manner, passing through a six-membered copper-containing ring before ultimately yielding the stable 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst.[][8] The catalyst is essential for controlling the regiochemistry; the uncatalyzed thermal reaction produces a mixture of 1,4- and 1,5-isomers.[8]
Protocol 2: CuAAC Synthesis of a Pyridyl-Triazole Derivative
This protocol describes a typical procedure for the click reaction using an in situ generated Cu(I) catalyst.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Organic Azide (e.g., Benzyl Azide, 1.05 eq.)
-
Copper(II) Sulfate Pentahydrate [CuSO₄·5H₂O] (5-10 mol%)
-
Sodium Ascorbate (10-20 mol%)
-
Solvent system (e.g., t-Butanol/Water 1:1, or DMF)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the CuSO₄ solution. A color change (often to yellow or green) indicates the formation of the active catalyst.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often rapid, proceeding to completion within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude triazole can be purified by column chromatography or recrystallization.
Advanced Application: Gateway to Fused Heterocycles
The true synthetic power of this compound is realized when the products of these initial coupling reactions are used as precursors for subsequent cyclizations. For instance, a Sonogashira product, such as 2-((2-methoxypyridin-4-yl)ethynyl)aniline, contains functionalities perfectly positioned for an intramolecular cyclization to form complex, fused polycyclic systems like indolo[2,3-b]quinolines or other related pharmacophores.[9][10]
These cyclization reactions can be promoted by various methods, including acid catalysis, transition-metal catalysis (e.g., gold or platinum), or radical-mediated pathways, significantly expanding the molecular complexity accessible from this simple pyridine building block.[11][12]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex heterocyclic compounds. Its terminal alkyne functionality provides a reliable entry point for Sonogashira and CuAAC reactions, enabling the straightforward construction of elaborate molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage this privileged scaffold in the creation of novel pharmaceuticals and advanced materials.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethynyl-2-methoxypyridine
Welcome to the technical support guide for the synthesis of 4-Ethynyl-2-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthesis, which predominantly relies on the Sonogashira cross-coupling reaction. As a key building block in pharmaceutical development, achieving a high yield of this compound is often critical. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Addressing Common Synthesis Failures
This section tackles the most frequent and frustrating issues encountered during the Sonogashira coupling to produce this compound. Each answer delves into the root chemical causes and provides actionable solutions.
Q1: My reaction has stalled or shows very low conversion. What are the primary suspects?
A1: When a Sonogashira reaction fails, the issue almost always lies with one of three areas: the catalyst's activity, the quality of your reagents, or the reaction atmosphere.[1]
-
Catalyst Integrity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction is often accomplished by the amine base or through the homocoupling of the alkyne.[2] Ensure your palladium and copper catalysts have not degraded. Palladium catalysts, especially if old or improperly stored, can be less active. The copper(I) iodide co-catalyst is sensitive to oxidation; it should be an off-white or tan powder, not green or brown. Using a freshly opened bottle is recommended.[1]
-
Reagent Purity:
-
Halopyridine: Ensure your starting 4-halo-2-methoxypyridine is pure. Impurities can poison the catalyst.
-
Alkyne: If using a protected alkyne like Trimethylsilylacetylene (TMSA), ensure its purity. TMSA is volatile (boiling point ~53°C), so if you are running the reaction at elevated temperatures in an open or poorly sealed system, you may be losing the reagent.[2]
-
Solvents and Base: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and of high purity. It serves not only as a base to deprotonate the alkyne but also as a scavenger for the hydrogen halide byproduct.[3] Solvents must be anhydrous and thoroughly degassed.
-
-
Reaction Atmosphere (Oxygen Contamination): This is the most common culprit for Sonogashira failures. Oxygen can lead to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your starting material and complicates purification.[1][4] Furthermore, oxygen can damage the Pd(0) catalyst. It is absolutely critical to degas your solvent and run the reaction under a completely inert atmosphere (Argon or Nitrogen).[1]
Q2: A black precipitate has formed in my reaction flask. What is it, and is my reaction ruined?
A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[1][2] Its appearance indicates that your Pd(0) catalyst has decomposed and precipitated out of solution.
Causality & Prevention:
-
High Temperature: While some aryl bromides require heat, excessive temperatures can accelerate catalyst decomposition.[5]
-
Solvent Choice: Some solvents are more prone to promoting palladium black formation. Anecdotal evidence suggests that THF, in some cases, can be problematic.[2] Consider switching to a different solvent like DMF or using the amine base as the solvent itself if the starting materials are soluble.[4][5]
-
Impurities: As mentioned, impurities in reagents or solvents can destabilize the catalyst.
-
Incorrect Ligand-to-Metal Ratio: The phosphine ligands stabilize the palladium center. If the ligand degrades or is not present in sufficient quantity, the "naked" palladium atoms are more likely to agglomerate.
If palladium black appears early in the reaction, the catalytic cycle will stop, and your yield will be very low. It is often best to start over, focusing on rigorous atmospheric control, pure reagents, and potentially a lower reaction temperature.
Q3: My main byproduct is a dimer of my alkyne. How do I suppress this Glaser-type homocoupling?
A3: The formation of alkyne dimers (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMSA) is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[1][6]
Strategies for Mitigation:
-
Rigorous Degassing: The most effective method is to eliminate oxygen. Use freeze-pump-thaw cycles (at least three) for your solvent or bubble with argon for an extended period (30-60 minutes). Ensure your reaction vessel is properly sealed and maintained under a positive pressure of inert gas.
-
Slow Addition of Alkyne: If homocoupling is particularly problematic, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.[4]
-
Reduce Copper Loading: While copper(I) accelerates the reaction, you may be using too much. Try reducing the loading to 1-2 mol%.
-
Switch to Copper-Free Conditions: For sensitive substrates where homocoupling is persistent, a copper-free Sonogashira is an excellent alternative.[1] These protocols often require a slightly higher catalyst loading, a different ligand, or a different base, but they completely eliminate the primary pathway for Glaser coupling.
Q4: Purification is challenging due to residual catalyst and byproducts. Any tips?
A4: Purification can indeed be tricky. The desired product, this compound, has a basic nitrogen atom, which can influence its behavior on silica gel.
-
Workup: After the reaction, dilute the mixture with a solvent like ethyl acetate and wash with aqueous ammonium chloride to remove the amine base and copper salts. A subsequent water wash can remove other inorganic materials.
-
Filtration: Before concentration, filtering the organic layer through a short plug of celite or silica can remove precipitated palladium black and other insoluble materials.
-
Chromatography:
-
If your product is streaking on the silica gel column, you can pre-treat the silica with a solvent system containing a small amount of triethylamine (~1%) to neutralize the acidic sites.
-
A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective.
-
-
Alternative Purification: If chromatography is ineffective, consider techniques like recrystallization or sublimation, especially for achieving high purity.[7]
Frequently Asked Questions (FAQs)
Q1: Which starting halide of 4-halo-2-methoxypyridine gives the best yield?
A1: The reactivity of the aryl halide is a dominant factor in the success of a Sonogashira coupling.[1] The general order of reactivity is: Iodide > Triflate (OTf) > Bromide >> Chloride .[3]
-
4-Iodo-2-methoxypyridine: This is the most reactive substrate. Reactions often proceed under milder conditions, sometimes even at room temperature, which helps minimize side reactions and catalyst decomposition.[1]
-
4-Bromo-2-methoxypyridine: This is also a very common and viable substrate. However, it is less reactive than the iodide and typically requires heating (e.g., 50-100 °C) to achieve a good reaction rate.[5]
-
4-Chloro-2-methoxypyridine: Aryl chlorides are generally very unreactive in standard Sonogashira couplings and require specialized, highly active catalysts and ligands. For this synthesis, starting with the chloro-substituted pyridine is not recommended unless other options are unavailable.
For the highest probability of success and best yield, 4-iodo-2-methoxypyridine is the superior choice .
Q2: What are the pros and cons of using a copper co-catalyst?
A2: The use of a copper(I) salt (typically CuI) is the "classic" Sonogashira protocol.
-
Pros: The primary role of the copper is to deprotonate the terminal alkyne and form a copper acetylide intermediate.[8] This species then undergoes transmetalation with the palladium complex, which is often the rate-limiting step in the copper-free variant. This generally allows for faster reactions at lower temperatures with lower palladium catalyst loadings.
-
Cons: The main drawback is that copper catalyzes the undesirable oxidative homocoupling (Glaser coupling) of the alkyne, especially if traces of oxygen are present.[3][6] This reduces the yield and complicates purification. Copper salts can also be difficult to remove from the final product, which is a concern in pharmaceutical synthesis.
Q3: How do I choose the right palladium catalyst and ligands?
A3: The choice depends on your starting halide and whether you are using a copper-catalyzed or copper-free system.
-
For Aryl Iodides/Bromides (Copper-Catalyzed): Standard, commercially available palladium complexes work very well.
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A robust and common Pd(II) precatalyst.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) catalyst that does not require in-situ reduction, but it can be more sensitive to air.
-
-
For Aryl Bromides/Chlorides or Copper-Free Systems: More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve performance by promoting the oxidative addition step and stabilizing the catalyst. Examples include P(t-Bu)₃ or XPhos.
Optimized Experimental Protocols
The following are general starting protocols. Optimization may be required based on your specific observations.
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling 4-iodo- or 4-bromo-2-methoxypyridine with trimethylsilylacetylene (TMSA).
Step-by-Step Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and the 4-halo-2-methoxypyridine (1.0 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and anhydrous, degassed triethylamine (3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Heat the reaction to the appropriate temperature (room temperature to 50°C for iodide; 60-80°C for bromide) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with an aqueous workup as described in the purification FAQ.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the 4-halo-2-methoxypyridine (1.0 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., diisopropylamine, 3.0 equiv) via syringe.
-
Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe.
-
Heat the reaction to 60-80°C and monitor by TLC. The reaction may be slower than the copper-catalyzed version.
-
Upon completion, cool and perform the workup as previously described.
Data & Parameter Summary
| Parameter | Recommended Condition | Rationale & Considerations |
| Aryl Halide | 4-Iodo-2-methoxypyridine | Highest reactivity, allows for milder conditions.[3] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1-5 mol%. Well-established, effective catalysts for this transformation. |
| Copper Co-catalyst | CuI (Copper(I) Iodide) | 2-5 mol%. Accelerates the reaction but can cause homocoupling. Omit for copper-free protocol.[1] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2-4 equivalents. Must be anhydrous. Acts as base and HCl scavenger.[1] |
| Solvent | THF, DMF, Toluene, or neat Et₃N | Must be anhydrous and rigorously degassed to prevent side reactions and catalyst decomposition.[2][5] |
| Temperature | RT to 80°C | Substrate dependent. Use the lowest temperature that provides a reasonable reaction rate. Iodides react at RT, bromides often require heat.[1][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxidative side reactions (Glaser coupling) and catalyst degradation.[1] |
Visual Schematics & Workflows
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
References
Technical Support Center: Purification of 4-Ethynyl-2-methoxypyridine by Column Chromatography
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-ethynyl-2-methoxypyridine using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors for cancer therapy.[1] Its purification via silica gel column chromatography, while routine, presents unique challenges due to the presence of the basic pyridine ring and the reactive ethynyl group. This guide offers practical, field-proven insights to overcome these hurdles and achieve high purity.
Core Principles & Considerations
The primary challenge in the chromatography of pyridine-containing compounds is their tendency to interact strongly with the acidic silica gel surface. This can lead to peak tailing, poor separation, and in some cases, decomposition of the target molecule.[2][3] The ethynyl group, while generally stable, can be susceptible to certain reactions under prolonged exposure to acidic conditions or in the presence of trace metals.[4]
A successful purification strategy hinges on mitigating these interactions through careful selection of the stationary phase, mobile phase, and proper column packing and loading techniques.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking badly on the TLC plate and the column. What is the cause and how can I fix it?
A1: Streaking is a classic sign of strong interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica gel surface. This leads to slow, uneven migration of the compound.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is the most common choice. Start with 0.5-1% (v/v) Et₃N in your mobile phase and adjust as needed.[5] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to elute more symmetrically.
Q2: I'm not getting good separation between my product and a closely-related impurity. How can I improve the resolution?
A2: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Eluent System Optimization: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6] If simple binary mixtures are ineffective, consider a three-component system, such as hexanes/ethyl acetate/dichloromethane, which can offer unique selectivity.
-
Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient elution can be highly effective.[5] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to sharpen the peaks and improve separation.
-
Stationary Phase Choice: While silica gel is most common, consider using alumina (neutral or basic) if your compound is particularly sensitive to the acidity of silica.[2]
Q3: My product seems to be decomposing on the column. I'm losing a significant amount of material. What's happening?
A3: Decomposition on silica gel can be a significant issue, especially for sensitive molecules.[2][4]
-
Possible Causes:
-
Acid-Catalyzed Reaction: The acidic nature of silica gel can catalyze reactions of the ethynyl group or other sensitive functionalities.
-
Oxidation: Some compounds can be susceptible to oxidation on the silica surface, which can be mediated by air.[4]
-
-
Solutions:
-
Deactivation: As mentioned in A1, adding triethylamine to the eluent can neutralize the acidic sites and prevent acid-catalyzed decomposition.[5]
-
Use of Alumina: Switching to a less acidic stationary phase like neutral or basic alumina can be a good alternative.
-
Speed: Work quickly. Don't let the compound sit on the column for an extended period. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Inert Atmosphere: While less common for routine column chromatography, if oxidation is suspected, degassing your solvents and running the column under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Q4: I can't get my crude material to dissolve in the initial mobile phase for loading. What should I do?
A4: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[7]
-
Procedure:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Thoroughly evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.[7]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | 1. Mobile phase is not polar enough. 2. Strong, irreversible binding to the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. If the compound still doesn't elute, try a "methanol purge" by flushing the column with 100% methanol to wash out highly polar compounds.[8] 3. In future runs, use a deactivated stationary phase (silica with Et₃N or alumina). |
| Product elutes too quickly (with the solvent front) | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). Aim for an Rf value of 0.2-0.3 on your analytical TLC plate for good separation on the column.[9] |
| Poor separation (co-elution of spots) | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling). | 1. Re-screen for a more selective mobile phase using TLC. 2. Use an appropriate amount of silica gel for the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight). 3. Ensure the column is packed evenly without any air bubbles or cracks.[10] |
| Irregularly shaped elution bands (not sharp circles) | 1. The top surface of the silica gel was disturbed during sample or solvent loading. 2. The column is not perfectly vertical. | 1. Add a thin layer of sand on top of the packed silica to protect the surface.[7] 2. Ensure the column is clamped in a perfectly vertical position. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
A crucial first step before performing column chromatography is to identify a suitable mobile phase using TLC.
-
Preparation: Dissolve a small amount of your crude this compound in a solvent like dichloromethane.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of your test solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, let it dry, and visualize the spots under a UV lamp.
Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
This protocol outlines a standard procedure for purifying this compound.
-
Column Preparation:
-
Select an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase (containing 0.5-1% triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the side of the column to ensure even packing.[11]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Choose either wet or dry loading based on the solubility of your crude material.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Follow the procedure described in FAQ 4.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizing the Workflow
References
- 1. 2-ethynyl-4-Methoxypyridine [myskinrecipes.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Ethynyl-2-methoxypyridine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethynyl-2-methoxypyridine. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis, primarily focusing on the Sonogashira cross-coupling reaction.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction forms the crucial C(sp²)-C(sp) bond between a 4-halo-2-methoxypyridine and a terminal alkyne. While powerful, the Sonogashira coupling is sensitive to various parameters, and the presence of the pyridine nitrogen introduces specific challenges that can lead to side reactions and low yields. This guide provides a framework for diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route to this compound?
The most prevalent and efficient method is the Sonogashira coupling of a 4-halo-2-methoxypyridine with a protected or gaseous alkyne.[3] The typical starting halide is 4-iodo-2-methoxypyridine due to its higher reactivity compared to its bromo- or chloro-analogs.[1][4] A common alkyne source is Trimethylsilylacetylene (TMSA), which requires a subsequent deprotection step to yield the terminal alkyne.
Q2: What are the essential components of the Sonogashira reaction and their functions?
A successful Sonogashira coupling relies on the interplay of several key reagents:
-
Palladium Catalyst: The workhorse of the reaction, typically a Pd(0) species like Pd(PPh₃)₄ or formed in situ from a Pd(II) precatalyst such as PdCl₂(PPh₃)₂.[1][5] It facilitates the catalytic cycle involving oxidative addition to the aryl halide and subsequent reductive elimination to form the product.[4]
-
Copper(I) Co-catalyst: Usually Copper(I) Iodide (CuI), it reacts with the terminal alkyne to form a copper acetylide intermediate.[5][6] This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide (e.g., HI) generated during the reaction and helps form the active copper acetylide species.[1][6]
-
Solvent: Anhydrous and deoxygenated solvents are mandatory. Common choices include THF, DMF, or the amine base itself.[7]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses the most common issues encountered during the synthesis in a problem-and-solution format.
Problem 1: Low to No Conversion of Starting Material
Q: My reaction shows little or no consumption of my 4-iodo-2-methoxypyridine. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to problems with the catalytic system or reaction conditions.
Root Causes & Solutions:
-
Inactive Palladium Catalyst: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution: Consider starting with a Pd(0) catalyst like Pd(PPh₃)₄. If using Pd(II), ensure your reaction conditions (e.g., presence of amine or phosphine) are suitable for its reduction.[1]
-
-
Pyridine Inhibition: The nitrogen lone pair on your 2-methoxypyridine substrate can act as a ligand, coordinating to the palladium center. This can inhibit or poison the catalyst, preventing it from entering the catalytic cycle.[8][9]
-
Solution: Increase the concentration of your desired phosphine ligand (e.g., PPh₃) to outcompete the pyridine for coordination sites. Alternatively, switching to bulkier, more electron-rich ligands can sometimes improve results with heterocyclic substrates.[9]
-
-
Poor Reagent Quality: The Sonogashira reaction is highly sensitive to oxygen and moisture.
-
Incorrect Halide Reactivity: The reactivity of the aryl halide is critical.
-
Solution: For 4-halo-2-methoxypyridines, the order of reactivity is I > Br >> Cl .[1][10] If you are using 4-bromo-2-methoxypyridine, you will likely need to increase the reaction temperature (e.g., to 80-100 °C) to achieve a reasonable reaction rate.[11] 4-chloro-2-methoxypyridine is generally not reactive enough for standard Sonogashira conditions.
-
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
Q: My primary byproduct is a dimer of my alkyne (e.g., bis(trimethylsilyl)butadiyne). How can I prevent this Glaser coupling?
A: Glaser homocoupling is the most frequently observed side reaction in Sonogashira couplings. It is an oxidative dimerization of the terminal alkyne, mediated by the copper co-catalyst in the presence of oxygen.[4][12]
Root Causes & Solutions:
-
Presence of Oxygen: Oxygen is the terminal oxidant for the homocoupling reaction.
-
Excessive Copper Catalyst: High concentrations of CuI can accelerate the rate of homocoupling relative to the desired cross-coupling.
-
Solution: Reduce the loading of CuI to the minimum effective amount (typically 1-5 mol%). In some cases, too much copper can be detrimental.[11]
-
-
Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to remove the copper.
-
Reaction Kinetics: If the rate of transmetalation is slow, the copper acetylide intermediate has more time to react with oxygen.
-
Solution: Add the terminal alkyne slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[9]
-
Problem 3: Hydrodehalogenation of the Pyridine Substrate
Q: I am observing the formation of 2-methoxypyridine as a major byproduct. What is causing this dehalogenation?
A: Hydrodehalogenation is the replacement of the halide (I or Br) with a hydrogen atom. This side reaction can become significant under certain conditions, particularly at elevated temperatures.
Root Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can promote catalyst decomposition and alternative reaction pathways, including those that lead to dehalogenation.[9]
-
Solution: If using a reactive substrate like 4-iodo-2-methoxypyridine, try to run the reaction at a lower temperature (e.g., room temperature to 40 °C) for a longer period. If heat is required for a less reactive bromide, use the minimum temperature necessary for conversion.
-
-
Choice of Base/Solvent: Some amine bases and solvents can act as hydride sources, especially at higher temperatures.
-
Solution: Screen different amine bases. While triethylamine is common, sometimes a bulkier base like diisopropylethylamine (DIPEA) can give cleaner results.
-
Problem 4: Incomplete or Messy TMS Deprotection
Q: I have successfully synthesized 4-((trimethylsilyl)ethynyl)-2-methoxypyridine, but the final deprotection step to get the terminal alkyne is problematic. What is a reliable method?
A: The cleavage of the C-Si bond is typically straightforward, but incomplete reactions or side reactions can occur if the conditions are not optimized.
Root Causes & Solutions:
-
Inefficient Reagent: The choice and stoichiometry of the deprotection reagent are key.
-
Solution: The most common and reliable methods are using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) in THF, or a simple base like potassium carbonate (K₂CO₃) in methanol.[14] The K₂CO₃/MeOH method is often cleaner and more cost-effective. Ensure you use at least a stoichiometric amount of the reagent.
-
-
Reaction Time/Temperature: The reaction may be too slow at room temperature.
-
Solution: Monitor the reaction by TLC. If it is sluggish, gentle warming (e.g., to 40 °C) can accelerate the cleavage without causing significant side product formation.
-
Visualized Reaction Mechanisms
To better understand the process, the following diagrams illustrate the key catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Caption: Competing pathways: desired cross-coupling versus oxygen-promoted homocoupling.
Reference Protocols & Conditions
Table 1: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | 4-Iodo-2-methoxypyridine | 4-Bromo-2-methoxypyridine |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | PdCl₂(PPh₃)₂ (3-5 mol%) |
| Cu Co-catalyst | CuI (3-5 mol%) | CuI (5-10 mol%) |
| Ligand | PPh₃ (4-6 mol%) | PPh₃ (6-10 mol%) |
| Alkyne | TMS-Acetylene (1.2 eq) | TMS-Acetylene (1.2-1.5 eq) |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) |
| Solvent | THF or DMF | DMF or Toluene |
| Temperature | Room Temp to 50 °C | 80 °C to 110 °C |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) |
Note: These are starting points. Optimization may be required for specific substrates and scales.[10][11]
Experimental Protocol 1: Synthesis of 4-((trimethylsilyl)ethynyl)-2-methoxypyridine
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodo-2-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and Et₃N (in a 2:1 ratio by volume).
-
To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[10]
Experimental Protocol 2: Deprotection to this compound
-
Dissolve the purified 4-((trimethylsilyl)ethynyl)-2-methoxypyridine (1.0 eq) in methanol.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until all starting material is consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, which can be further purified by chromatography if necessary.[14]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Sonogashira_coupling [chemeurope.com]
- 7. books.lucp.net [books.lucp.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal from 4-Ethynyl-2-methoxypyridine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual catalysts from reactions involving 4-ethynyl-2-methoxypyridine. Given the prevalence of this building block in medicinal chemistry, particularly in palladium- and copper-catalyzed cross-coupling reactions like the Sonogashira coupling, achieving high purity is paramount for downstream applications and regulatory compliance.[1][2] The unique coordinating properties of the pyridine nitrogen can present challenges in catalyst removal, making a tailored purification strategy essential.[3][4]
Troubleshooting Guide: Common Issues in Catalyst Removal
This section addresses specific problems you may encounter during the purification of products derived from this compound.
Issue 1: Persistent Yellow/Brown Coloration in the Isolated Product After Column Chromatography
-
Plausible Cause: This often indicates the presence of residual palladium species, which can co-elute with the product, especially if the product itself has coordinating moieties. Standard silica gel chromatography may not be sufficient for complete removal.
-
Solutions:
-
Employ a Scavenger Resin: Treat the crude product solution with a palladium scavenger before chromatographic purification. Thiol-functionalized silica gels are particularly effective for scavenging various palladium species (Pd(0) and Pd(II)).[1][5]
-
Activated Carbon Treatment: While sometimes leading to product loss, treatment with activated carbon can be effective in adsorbing residual palladium.[6] Careful optimization of the amount of carbon and contact time is necessary.
-
Filtration through a Celite® Pad: Before concentrating the reaction mixture, passing it through a pad of Celite® can help in removing finely dispersed palladium black.[7][8]
-
-
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
-
Following the completion of the reaction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the catalyst loading).
-
Stir the suspension at room temperature for 2-4 hours, or as recommended by the manufacturer.
-
Filter the mixture to remove the scavenger resin.
-
Wash the resin with the same organic solvent.
-
Combine the filtrate and washings, and proceed with your standard workup and purification.
-
Issue 2: Green or Blue Tinge in the Product, Indicating Copper Contamination
-
Plausible Cause: In Sonogashira or click chemistry reactions, residual copper(I) or copper(II) salts can be present.[9][10] The pyridine nitrogen in your product or starting material can chelate with copper ions, making them difficult to remove with simple aqueous washes.[9]
-
Solutions:
-
Aqueous Wash with a Chelating Agent: Wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium chloride.[11][12][13]
-
Use of a Copper-Specific Scavenger: Employ solid-supported scavengers with functionalities that have a high affinity for copper, such as those containing amine or iminodiacetic acid groups.[9]
-
Dialysis for Macromolecular Products: For larger molecules like polymers or bioconjugates, dialysis against a buffer containing a chelating agent is an effective method.[9][11][12]
-
-
Experimental Protocol: Aqueous EDTA Wash for Copper Removal
-
After the reaction, perform your initial workup to obtain an organic solution of your crude product.
-
Prepare a 0.5 M aqueous solution of EDTA disodium salt.
-
Wash the organic layer with the EDTA solution. Repeat the wash 2-3 times. You may observe the aqueous layer becoming colored as it extracts the copper.
-
Follow with a wash with deionized water and then a brine solution.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Issue 3: Low Product Yield After Purification
-
Plausible Cause: Aggressive purification methods, such as using excessive amounts of activated carbon or highly adsorptive scavengers, can lead to significant product loss.[6] Additionally, the product might be partially soluble in the aqueous phase during workup, especially if it has polar functionalities.
-
Solutions:
-
Optimize Scavenger Amount: If using a scavenger, perform a small-scale experiment to determine the minimum amount required for effective catalyst removal without significant product loss.
-
Back-Extraction: If you suspect product loss to the aqueous phase during washing, back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
Alternative Purification Methods: Consider recrystallization or distillation if your product is amenable to these techniques, as they can be less prone to product loss than chromatography or scavenging.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is catalyst removal particularly challenging for compounds containing a pyridine ring like this compound?
A1: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the transition metal center of the catalyst (e.g., palladium).[3] This coordination can lead to the formation of stable complexes that are difficult to break apart, causing the catalyst to be carried along with the product during purification.[3][4] This phenomenon is often referred to as catalyst poisoning, which can also negatively impact the reaction itself.[3]
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. Palladium is considered a metal of significant toxicological concern, and its permitted daily exposure (PDE) is low. This translates to a required limit in the low parts-per-million (ppm) range for the final API.[14] Therefore, highly efficient removal methods are crucial in pharmaceutical development.[14]
Q3: Can I use the same scavenger for both palladium and copper?
A3: While some scavengers may have a broad affinity for different metals, it is generally more effective to use a scavenger specifically designed for the target metal. Thiol-based scavengers are highly effective for palladium, while amine or iminodiacetic acid-based scavengers are often preferred for copper.[5][9] Using a combination of scavengers or a multi-step scavenging process may be necessary if both catalysts are present in significant amounts.
Q4: How can I monitor the effectiveness of my catalyst removal process?
A4: The most accurate way to quantify residual metal content is through Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques offer the high sensitivity required to detect metal concentrations down to the ppm or even parts-per-billion (ppb) level. For a qualitative and more immediate assessment during the workup, the disappearance of characteristic colors (e.g., black for palladium, blue/green for copper) can be a useful indicator.[9]
Visualizing the Workflow for Catalyst Removal
Below is a generalized workflow for the removal of palladium and copper catalysts from a Sonogashira reaction involving this compound.
Caption: A typical workflow for the purification of products from Sonogashira reactions.
Quantitative Data Summary
| Purification Method | Target Catalyst | Typical Efficiency | Key Considerations |
| Filtration through Celite® | Palladium (colloidal) | Variable, removes particulates | Best for removing precipitated "black" |
| Aqueous EDTA Wash | Copper | Good to Excellent | pH-dependent; may require multiple washes |
| Thiol-Functionalized Silica | Palladium | Excellent | Can be costly; potential for product adsorption |
| Amine-Functionalized Silica | Copper | Excellent | Effective for chelating copper ions |
| Activated Carbon | Palladium, Copper | Good | Non-selective; risk of significant product loss |
| Column Chromatography | Palladium, Copper | Moderate | Often insufficient on its own for trace removal |
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. ijnc.ir [ijnc.ir]
- 3. benchchem.com [benchchem.com]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling of 4-Ethynyl-2-methoxypyridine
Welcome to the technical support center for optimizing Sonogashira reaction conditions, with a specific focus on the coupling of 4-Ethynyl-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile cross-coupling reaction. Here, we provide in-depth answers to frequently encountered questions and a detailed troubleshooting guide based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the standard "go-to" starting conditions for a Sonogashira coupling with this compound and an aryl halide?
For a standard reaction, a good starting point involves a palladium catalyst with a phosphine ligand, a copper(I) co-catalyst, and an amine base in an anhydrous, deoxygenated solvent. The pyridine nitrogen in your substrate can coordinate to the palladium center, so ligand choice is important.
Table 1: Recommended Starting Conditions
| Component | Recommendation | Loading / Equivalents | Rationale & Key Considerations |
| Aryl Halide | Aryl Iodide or Bromide | 1.0 equiv | Reactivity order is I > Br >> Cl.[1] Aryl chlorides often require more specialized, highly active catalysts.[2] |
| Alkyne | This compound | 1.1 - 1.5 equiv | A slight excess of the alkyne is common to drive the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1 - 5 mol % | Pd(PPh₃)₂Cl₂ is often more stable and soluble than Pd(PPh₃)₄.[3] The active Pd(0) species is generated in situ. |
| Cu(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.5 - 5 mol % | The copper co-catalyst is crucial for activating the alkyne but can also promote undesired side reactions.[1][2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | 2 - 3 equiv | The base neutralizes the HX byproduct and often serves as a co-solvent.[1] It must be anhydrous and deoxygenated. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | 5 - 10 mL / mmol | Ensure the solvent is anhydrous and thoroughly deoxygenated to prevent catalyst deactivation and side reactions. |
| Temperature | Room Temperature to 50 °C | - | The reaction is often run at mild temperatures.[1] More challenging substrates (e.g., aryl bromides) may require gentle heating.[4] |
Q2: What is the mechanistic role of the palladium and copper catalysts?
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[3]
-
The Palladium Cycle: This is where the C(sp²)-C(sp) bond is formed.
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[1][2]
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center.
-
Reductive Elimination: The final product (Ar-alkyne) is eliminated from the palladium, regenerating the Pd(0) catalyst.
-
-
The Copper Cycle: This cycle's purpose is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates to the alkyne, increasing the acidity of its terminal proton.[2]
-
Deprotonation: The amine base removes the acidic proton to form a copper acetylide intermediate, which is the active nucleophile for the palladium cycle.
-
Troubleshooting Guide
Problem 1: Low or No Product Yield, Starting Material Unchanged
This is a common issue indicating a failure in catalyst activation or a problem with one of the reagents.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalyst is Pd(0), but precatalysts like Pd(PPh₃)₂Cl₂ are Pd(II). These require in situ reduction, which is usually accomplished by the amine base or alkyne.[3] If the reaction fails to initiate (e.g., no color change), your catalyst may be the issue.
-
Solution: Use a fresh, high-quality palladium source. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄, though it is less air-stable.
-
-
Catalyst Poisoning by Pyridine: The lone pair on the nitrogen of your this compound can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). More effectively, switch to a bulkier, more electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][5] These ligands can promote the reductive elimination step and are less easily displaced by the pyridine substrate.
-
-
Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and also promotes the undesired Glaser homocoupling of the alkyne.
-
Solution: Ensure all solvents and the reaction vessel are rigorously deoxygenated. Use a robust technique like freeze-pump-thaw (3 cycles) or bubble argon/nitrogen through the solvent for at least 30 minutes before adding the catalyst.
-
-
Wet Reagents/Solvents: Water can interfere with the catalytic cycle.
-
Solution: Use anhydrous solvents. Ensure your amine base is dry; consider distilling it over a suitable drying agent (e.g., KOH) and storing it under an inert atmosphere.
-
Problem 2: Significant Formation of a Dimer Byproduct (Glaser Coupling)
You observe a significant amount of 1,4-bis(2-methoxypyridin-4-yl)buta-1,3-diyne. This is the product of Glaser-Hay homocoupling, a major side reaction in Sonogashira couplings.[2]
Potential Causes & Solutions:
-
Presence of Oxygen: The Glaser reaction is an oxidative homocoupling catalyzed by the copper(I) salt in the presence of oxygen.[2][6]
-
Solution: As above, rigorous deoxygenation is the most critical preventative measure. Some protocols even suggest using a dilute hydrogen/nitrogen atmosphere to suppress this side reaction.[7]
-
-
High Copper(I) Loading or Slow Cross-Coupling: If the main Sonogashira reaction is slow (e.g., with an unreactive aryl bromide), the copper acetylide intermediate has more time to undergo homocoupling before it can transmetalate to the palladium center.[2]
-
Solution A (Optimize Conditions): Increase the reaction temperature modestly (e.g., to 50-60 °C) to accelerate the main palladium cycle.
-
Solution B (Reduce Copper): Lower the CuI loading to the minimum effective amount (e.g., 0.5-1 mol%).
-
Solution C (Copper-Free Conditions): The most definitive solution is to eliminate copper entirely. Copper-free Sonogashira protocols are well-established and completely prevent Glaser coupling.[1][8][9] They often require a different base (e.g., pyrrolidine, Cs₂CO₃) and may need slightly higher temperatures but are highly effective.[10][11]
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization of 4-Ethynyl-2-methoxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Dimerization
Welcome to the technical support center for 4-Ethynyl-2-methoxypyridine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this valuable building block in your research. As Senior Application Scientists, we understand the nuances of working with highly reactive molecules and have compiled this resource to address the common challenges, particularly the prevention of unwanted dimerization.
Understanding the Dimerization Problem
FAQ 1: I'm seeing an unexpected, higher molecular weight byproduct in my reaction with this compound. What is it likely to be?
If you are observing a byproduct with a molecular weight roughly double that of your starting material, it is highly probable that you are seeing the homodimer, 1,4-bis(2-methoxypyridin-4-yl)buta-1,3-diyne. This occurs through a process known as Glaser coupling, an oxidative dimerization of terminal alkynes.[1] This is a common side reaction for terminal alkynes, especially when copper catalysts are used or when the reaction is exposed to oxygen.[2]
FAQ 2: Why is this compound prone to dimerization?
Terminal alkynes, like this compound, have an acidic proton on the sp-hybridized carbon. In the presence of a suitable catalyst (often copper salts) and an oxidant, this proton can be removed, leading to the formation of a copper acetylide intermediate. Two of these intermediates can then couple to form a symmetrical 1,3-diyne, which is the dimer.[1] The electron-withdrawing nature of the pyridine ring can influence the acidity of the terminal alkyne proton, potentially affecting its reactivity towards dimerization.
Troubleshooting Unexpected Dimer Formation
Issue: My Sonogashira coupling reaction is producing a significant amount of the homodimer of this compound, leading to low yields of my desired cross-coupled product.
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] However, the use of a copper co-catalyst, a standard component of the classical Sonogashira reaction, can also promote the unwanted Glaser coupling.[2]
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | The Glaser coupling mechanism is an oxidative process. The presence of atmospheric oxygen can facilitate the oxidation of the copper(I) acetylide intermediate, driving the dimerization reaction.[5] | Protocol 1: Degassing and Inert Atmosphere: Before starting your reaction, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction setup. |
| Copper(I) Co-catalyst | Copper(I) salts are excellent catalysts for Glaser coupling. While essential for the traditional Sonogashira mechanism, they are also the primary culprits for homodimer formation.[2] | Protocol 2: Copper-Free Sonogashira Coupling: A number of effective copper-free Sonogashira protocols have been developed.[6][7][8] These methods often employ specialized palladium catalysts and ligands that can facilitate the cross-coupling without the need for a copper co-catalyst, thereby significantly reducing or eliminating dimer formation. |
| Reaction Temperature | Higher reaction temperatures can sometimes increase the rate of side reactions, including dimerization. | Optimization: If your desired reaction allows, try running the Sonogashira coupling at a lower temperature. This can sometimes slow down the rate of dimerization more than the desired cross-coupling. |
| Slow Addition of Alkyne | A high concentration of the terminal alkyne at the beginning of the reaction can favor dimerization. | Slow Addition: Instead of adding all the this compound at once, consider dissolving it in a degassed solvent and adding it slowly to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction. |
Proactive Prevention Strategies
The best approach to dealing with dimerization is to prevent it from happening in the first place. Here are some proactive strategies you can implement in your experimental design.
Strategy 1: Use of Protecting Groups
Protecting the terminal alkyne is a robust method to completely prevent dimerization. The trimethylsilyl (TMS) group is a commonly used protecting group for this purpose.
Protocol 3: TMS Protection of this compound
-
Dissolve this compound in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a slight excess (1.1 equivalents) of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise.
-
After stirring for 30 minutes, add a slight excess (1.2 equivalents) of trimethylsilyl chloride (TMSCl).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting TMS-protected alkyne can then be used in your coupling reaction.
-
The TMS group can be easily removed post-coupling using a mild fluoride source, such as tetrabutylammonium fluoride (TBAF), or by treatment with a base like potassium carbonate in methanol.
Strategy 2: Judicious Choice of Reaction Conditions from the Outset
Even without protecting groups, careful control of your reaction environment can significantly suppress dimer formation.
Key Considerations for Reaction Setup:
-
Atmosphere: Always use an inert atmosphere (argon or nitrogen).[2]
-
Solvent: Ensure your solvents are thoroughly degassed.
-
Catalyst System: If your chemistry allows, opt for a copper-free catalyst system.[7][9][10]
-
Temperature: Start with the lowest effective temperature for your desired transformation.
Visualizing the Problem and Solution
To better understand the chemical processes at play, the following diagrams illustrate the dimerization pathway and a troubleshooting workflow.
Caption: The Glaser Coupling Dimerization Pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Ethynyl-2-methoxypyridine Derivatives
Welcome to the technical support center for the purification of 4-ethynyl-2-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of compounds. The following content, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during the recrystallization of this compound and its analogs.
Question: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This typically occurs when the compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when the solution is supersaturated to a degree that kinetically favors liquid-liquid phase separation over nucleation.[1][2] The resulting oil is often an excellent solvent for impurities, meaning that if it solidifies, it will likely be less pure than your starting material.[1][2]
Causality & Solutions:
-
High Supersaturation: The most frequent cause is that the solution is too concentrated, leading to rapid precipitation as the solution cools.
-
Solution 1: Increase Solvent Volume. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool more slowly.[1]
-
Solution 2: Slower Cooling. Rapid cooling encourages oiling out. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cork ring can help) before moving it to an ice bath.[3]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" or too "poor." Pyridine derivatives can be challenging to crystallize compared to their non-heteroaromatic counterparts.[4][5]
-
Solution 3: Employ a Mixed-Solvent System. If a single solvent isn't working, a two-solvent system is often effective. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common systems for pyridine-type molecules include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4][5]
-
-
Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[1][6]
-
Solution 4: Pre-purification/Charcoal Treatment. If your crude product is visibly colored or known to be impure, consider a preliminary purification step. Adding activated charcoal to the hot solution can adsorb high-molecular-weight colored impurities.[7][8] After a brief heating period, the charcoal is removed by hot gravity filtration.
-
-
Low Melting Point of the Compound: If the compound itself has a low melting point, you must choose a solvent with a lower boiling point.[6] For instance, if your compound melts at 70 °C, using boiling water (100 °C) as a solvent will guarantee it oils out.
Question: My recrystallization yielded very fine needles or a powder. How can I grow larger, more well-defined crystals?
Answer:
The formation of very small crystals or powders is typically a result of rapid nucleation and crystal growth. While the purity may be acceptable, larger crystals are often easier to filter and wash, and are essential for single-crystal X-ray diffraction studies.
Causality & Solutions:
-
Rapid Cooling: As with oiling out, cooling the solution too quickly leads to the rapid formation of many small nuclei, leaving little time for individual crystals to grow large.
-
Solution 1: Slow, Controlled Cooling. This is the most critical factor. Allow the flask to cool to room temperature undisturbed over several hours. You can further slow the process by placing the flask in a Dewar filled with warm water or by wrapping it in glass wool.
-
-
High Supersaturation: A very concentrated solution will "crash out" of solution quickly.
-
Solution 2: Use Slightly More Solvent. Start by dissolving your compound in the minimum amount of boiling solvent, then add an extra 5-10% of the solvent. This slightly reduces the supersaturation level upon cooling, favoring slower growth on existing nuclei rather than the formation of new ones.[1]
-
-
Agitation: Disturbing the solution during the cooling phase can induce massive secondary nucleation.
-
Solution 3: Minimize Disturbance. Once the solution is set aside to cool, do not move or agitate it until crystal growth appears complete.
-
Question: The purity of my compound did not improve after recrystallization. What went wrong?
Answer:
A failed purification can be disheartening but is often diagnosable. The fundamental principle of recrystallization is the differential solubility of the desired compound and its impurities in the chosen solvent system.[9]
Causality & Solutions:
-
Incorrect Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent.
-
Solution 1: Re-evaluate Your Solvent System. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) to find a more selective system.
-
-
Crystallization Occurred Too Quickly: If the solution cools too fast, impurities can become trapped (occluded) within the rapidly forming crystal lattice.[1]
-
Solution 2: Slow Down the Cooling Process. As detailed previously, slower cooling is paramount for achieving high purity.
-
-
Insufficient Washing: Impurities dissolved in the "mother liquor" can redeposit on the surface of your crystals as the solvent evaporates during drying.
-
Solution 3: Wash Crystals with Cold Solvent. After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will wash away the residual mother liquor without dissolving a significant amount of your product.[9]
-
-
Formation of a Solid Solution: In some cases, the impurity and the product are structurally similar enough to co-crystallize, forming a solid solution.[10]
-
Solution 4: Alternative Purification Method. If you suspect a solid solution is forming, recrystallization may not be an effective purification method. Techniques like column chromatography may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for this compound derivatives?
A1: There is no single "best" solvent, as the ideal choice depends on the specific substituents on the pyridine ring. However, based on the polarity of the core structure (a polar pyridine ring with a nonpolar ethynyl group and a moderately polar methoxy group), a good starting point is to test moderately polar solvents and mixed-solvent systems.
| Solvent/System | Rationale & Comments | Common For |
| Ethanol (EtOH) / Water | A classic choice for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added as the anti-solvent. | General purpose for many polar organic molecules.[4] |
| Hexane / Ethyl Acetate (EtOAc) | A versatile non-polar/polar mixture. Good for compounds that are too soluble in pure EtOAc. The ratio can be tuned for optimal results. | Widely used for purification of reaction intermediates.[4] |
| Toluene or Xylenes | Good for aromatic compounds. Their higher boiling points can be advantageous for dissolving stubborn solids. | Aromatic and less polar compounds.[4][5] |
| Isopropanol (IPA) | A slightly less polar alternative to ethanol, which can sometimes provide better selectivity. | General purpose. |
| Acetone / Hexane | Similar to Hexane/EtOAc, offering another option for tuning solubility.[4] | General purpose. |
A rule of thumb is that solvents with functional groups similar to the compound often work well. For these pyridine derivatives, esters (like ethyl acetate) and alcohols (like ethanol) are good starting points.[4][5]
Q2: My compound won't crystallize even after cooling in an ice bath. What can I do to induce crystallization?
A2: A supersaturated solution that refuses to crystallize is a common issue. Several techniques can be used to provide the necessary activation energy for nucleation to begin.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[11] The microscopic scratches create nucleation sites where crystals can begin to form.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.[2] This "seed" provides a template for further crystal growth.
-
Reduce Solvent Volume: It's possible you used too much solvent.[1][3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.
-
Flash Freeze: In some cases, cooling a small portion of the solution very rapidly (e.g., with a dry ice/acetone bath) can force a small amount of solid to form. This solid can then be used to seed the main solution.
Q3: Can the basicity of the pyridine nitrogen affect my recrystallization?
A3: Yes, the basic lone pair on the pyridine nitrogen can influence solvent choice and potential side reactions.
-
Acidic Impurities: If your crude material contains acidic impurities, they may form a salt with your pyridine derivative. This can alter its solubility profile. In such cases, a mild basic wash of the crude product before recrystallization might be beneficial.
-
Solvent Interaction: Protic solvents (like alcohols and water) can hydrogen-bond with the pyridine nitrogen. This interaction can be beneficial for solubilization but may also affect the crystal packing.
-
pH Adjustment: For some pyridine derivatives, crystallization can be induced or improved by adjusting the pH of the solution, which protonates the nitrogen and forms a salt.[4] This is a more advanced technique and should be approached with care as it fundamentally changes the compound being crystallized.
Q4: Are there any stability concerns with this compound derivatives during recrystallization?
A4: The ethynyl group can be reactive under certain conditions. While generally stable, prolonged heating, especially in the presence of certain metals or strong acids/bases, could potentially lead to side reactions.
-
Thermal Stability: Most pyridine derivatives are thermally stable under typical recrystallization conditions.[12][13] However, it's always good practice to use the minimum necessary heating time to dissolve the compound.
-
Atmosphere: For particularly sensitive derivatives, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, although this is not typically necessary for this class of compounds.
Section 3: Experimental Workflow & Diagrams
Standard Recrystallization Protocol (Single Solvent)
-
Solvent Selection: Choose an appropriate solvent in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Heat the mixture on a hot plate, adding more solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (or after charcoal treatment), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[9]
-
Drying: Allow the crystals to dry completely, either on the filter paper with continued suction or by transferring them to a watch glass.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A flowchart for diagnosing and solving common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Recrystallization [wiredchemist.com]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-Ethynyl-2-methoxypyridine for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines serve as critical scaffolds in a vast array of functional molecules. This guide provides an in-depth ¹H NMR analysis of 4-ethynyl-2-methoxypyridine, a versatile building block, and offers a comparative perspective against structurally related analogs. Our focus is to equip researchers, scientists, and drug development professionals with the nuanced understanding required for confident structural verification and to highlight the unique spectral signatures of this compound.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The introduction of substituents, such as the methoxy and ethynyl groups in this compound, allows for fine-tuning of the molecule's electronic properties, solubility, and metabolic stability, as well as providing a reactive handle for further functionalization through reactions like click chemistry or Sonogashira couplings. Accurate and unambiguous characterization of these molecules is the bedrock upon which successful research and development are built, and ¹H NMR spectroscopy is the cornerstone of this characterization.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum of this compound is not readily found in common databases, we can predict its spectrum with a high degree of confidence by analyzing the well-documented effects of its constituent functional groups on the pyridine ring. This predictive approach, grounded in the fundamental principles of NMR spectroscopy, serves as a powerful tool for structural confirmation.
The structure and numbering of this compound are as follows:
Caption: Structure of this compound.
Based on established substituent effects on the pyridine ring, we can anticipate the following key features in the ¹H NMR spectrum (in CDCl₃):
-
Methyoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected to appear around δ 3.9-4.0 ppm . This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.
-
Ethynyl Proton (-C≡CH): A singlet integrating to one proton, typically found in the region of δ 3.0-3.5 ppm . The magnetic anisotropy of the triple bond influences its chemical shift.
-
Pyridine Ring Protons (H-3, H-5, H-6):
-
H-6: This proton is ortho to the nitrogen atom and will be the most downfield of the ring protons, appearing as a doublet. The electron-withdrawing nature of the nitrogen deshields this proton significantly. Its predicted chemical shift is around δ 8.1-8.2 ppm .
-
H-5: This proton is meta to the nitrogen and ortho to the ethynyl group. It will likely appear as a doublet of doublets. Its chemical shift is predicted to be in the range of δ 7.0-7.2 ppm .
-
H-3: This proton is ortho to the electron-donating methoxy group and meta to the nitrogen. It is expected to be the most upfield of the ring protons, appearing as a singlet or a narrow doublet. Its predicted chemical shift is around δ 6.7-6.8 ppm .
-
Comparative ¹H NMR Analysis
To substantiate our predictions and provide a practical guide for spectral interpretation, we will compare the expected spectrum of this compound with the experimental data of key analogs.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| 2-Methoxypyridine | ~6.72 (d) | ~7.52 (t) | ~6.82 (d) | ~8.16 (d) | 3.92 (s, -OCH₃) |
| 4-Ethynylpyridine | ~7.30 (d) | - | ~7.30 (d) | ~8.60 (d) | 3.10 (s, -C≡CH) |
| 4-Vinylpyridine | ~7.35 (d) | - | ~7.35 (d) | ~8.55 (d) | 5.50 (d), 6.05 (d), 6.70 (dd) |
| Predicted this compound | ~6.75 (s) | - | ~7.10 (dd) | ~8.15 (d) | ~3.95 (s, -OCH₃), ~3.20 (s, -C≡CH) |
Analysis of Substituent Effects:
-
2-Methoxy Group: The electron-donating nature of the methoxy group at the C-2 position significantly shields the ortho (H-3) and para (H-5) protons, shifting them upfield. This effect is clearly observed in the experimental data for 2-methoxypyridine, where H-3 and H-5 resonate at approximately 6.72 ppm and 6.82 ppm, respectively.[1]
-
4-Ethynyl Group: The ethynyl group at the C-4 position is weakly electron-withdrawing and its magnetic anisotropy influences the chemical shifts of the adjacent protons. In 4-ethynylpyridine, the H-3 and H-5 protons are observed around 7.30 ppm.
-
Combined Effects in this compound: In our target molecule, the strong shielding effect of the 2-methoxy group is expected to dominate the chemical shift of H-3, pushing it significantly upfield. The H-5 proton will be influenced by both the methoxy and ethynyl groups, resulting in an intermediate chemical shift. The H-6 proton, being ortho to the nitrogen, remains the most deshielded.
A crucial aspect of the analysis lies in the coupling constants. For pyridine systems, typical coupling constants are: ³Jortho ≈ 5-9 Hz, ⁴Jmeta ≈ 2-3 Hz, and ⁵Jpara ≈ 0-1 Hz. These coupling patterns are invaluable for definitive assignments. For instance, in the predicted spectrum of this compound, H-6 would appear as a doublet due to ortho coupling with H-5, and H-5 would be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3. The signal for H-3 might appear as a singlet or a narrow doublet due to a small meta coupling to H-5.
Experimental Protocol: Synthesis and NMR Sample Preparation
A plausible and widely used method for the synthesis of this compound is the Sonogashira coupling of a 4-halo-2-methoxypyridine with a protected alkyne, followed by deprotection.
Step 1: Sonogashira Coupling
Caption: Sonogashira coupling reaction.
-
To a solution of 4-iodo-2-methoxypyridine (1.0 eq) in triethylamine are added Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
The mixture is degassed and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Deprotection
Caption: Deprotection of the silyl group.
-
The purified 4-((trimethylsilyl)ethynyl)-2-methoxypyridine is dissolved in methanol.
-
Potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature.
-
Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
¹H NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
Conclusion
The ¹H NMR spectrum of this compound presents a unique set of chemical shifts and coupling patterns that are a direct consequence of the electronic and anisotropic effects of the methoxy and ethynyl substituents on the pyridine ring. By understanding these fundamental principles and comparing the predicted spectrum with those of known analogs, researchers can confidently identify and characterize this important synthetic intermediate. This guide provides a robust framework for such analysis, empowering scientists in their pursuit of novel molecular entities with tailored properties for a wide range of applications.
References
A Comparative Guide to the Mass Spectrometry of 4-Ethynyl-2-methoxypyridine and its Derivatives
This guide provides an in-depth technical comparison of mass spectrometry techniques for the structural elucidation of 4-ethynyl-2-methoxypyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of ionization methods, predicted fragmentation patterns supported by experimental data from analogous compounds, and comprehensive experimental protocols. Our objective is to equip you with the expertise to make informed decisions in your analytical workflows, ensuring both scientific rigor and practical applicability.
Introduction: The Analytical Challenge of Substituted Pyridines
This compound and its analogs are part of a growing class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The unique combination of a stable pyridine core, an electron-donating methoxy group, and a reactive ethynyl moiety presents a distinct analytical challenge. Mass spectrometry is an indispensable tool for the characterization of these molecules, but the choice of ionization technique and an understanding of their fragmentation behavior are paramount for unambiguous structural confirmation. This guide will compare the utility of Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of these compounds.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is critical and depends on the analyte's properties and the desired analytical information.[1] For this compound, a small, moderately polar molecule, several ionization methods are viable, each offering distinct advantages and disadvantages.
| Ionization Technique | Principle | Suitability for this compound | Expected Ion | Information Gained |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[2] | High. The molecule is volatile enough for GC-MS analysis. | Molecular ion (M•+) and numerous fragment ions. | Detailed structural information from reproducible fragmentation patterns.[1] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating charged droplets that yield gaseous ions.[3] | Moderate to High. The pyridine nitrogen is basic and can be readily protonated. | Protonated molecule ([M+H]+). | Accurate molecular weight determination with minimal fragmentation.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte in the gas phase.[5] | High. Suitable for less polar to moderately polar, thermally stable compounds.[3] | Protonated molecule ([M+H]+). | Robust ionization for compounds not amenable to ESI, with good sensitivity.[6] |
Electron Ionization (EI): The Gold Standard for Structural Detail
EI is a "hard" ionization technique that provides rich structural information through characteristic fragmentation patterns.[1] Given the anticipated volatility of this compound, EI coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for detailed structural elucidation. The resulting mass spectrum is expected to be a reproducible fingerprint, valuable for library matching and isomer differentiation.[2]
Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Confirmation
ESI is a "soft" ionization technique ideal for polar molecules and biomolecules.[7] For this compound, the basic nitrogen atom on the pyridine ring makes it a prime candidate for positive-ion ESI, where it will readily form a protonated molecule, [M+H]+.[4] This method is particularly useful for confirming the molecular weight with high accuracy, especially when coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) systems.[8][9]
Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative
APCI serves as an excellent alternative to ESI, particularly for compounds with moderate polarity that are thermally stable.[5] It bridges the gap between EI and ESI, offering robust ionization for a broad range of small molecules.[1] APCI is less susceptible to matrix effects like ion suppression compared to ESI, which can be advantageous when analyzing complex mixtures.[7]
Predicted Fragmentation Patterns of this compound
The molecular weight of this compound (C8H7NO) is 133.15 g/mol . The molecular ion peak (M•+) is expected at m/z 133.
Insights from 2-Methoxypyridine
The EI mass spectrum of 2-methoxypyridine (MW = 109.13 g/mol ) shows a prominent molecular ion peak at m/z 109.[10][11] Key fragmentations include:
-
Loss of a methyl radical (•CH3): This leads to a stable ion at m/z 94.
-
Loss of formaldehyde (CH2O): A rearrangement reaction can result in the loss of formaldehyde, producing an ion at m/z 79.[10]
-
Loss of CO: Following the loss of the methyl group, the resulting ion can lose carbon monoxide to give a fragment at m/z 66.
Insights from 4-Vinylpyridine
As a proxy for 4-ethynylpyridine, the EI mass spectrum of 4-vinylpyridine (MW = 105.14 g/mol ) shows a strong molecular ion at m/z 105.[12][13] The primary fragmentation is the loss of a hydrogen atom to form a stable ion at m/z 104. The subsequent loss of acetylene (C2H2) leads to a fragment at m/z 78.
Predicted Fragmentation of this compound
Based on the above, the following fragmentation pathways are predicted for this compound under EI:
-
Path A: Loss of a methyl radical (•CH3): This is expected to be a favorable fragmentation, leading to a significant peak at m/z 118 .
-
Path B: Loss of formaldehyde (CH2O): A rearrangement reaction is predicted to cause the loss of formaldehyde, resulting in a peak at m/z 103 .
-
Path C: Loss of acetylene (C2H2): Cleavage of the ethynyl group would lead to a fragment at m/z 107 .
-
Path D: Sequential losses: Further fragmentation of the initial products is likely. For instance, the m/z 118 ion could lose CO to produce an ion at m/z 90 . The m/z 103 ion could lose HCN, a characteristic fragmentation of pyridine rings, to yield a fragment at m/z 76 .
The following table summarizes the predicted key fragments:
| m/z | Predicted Fragment Ion | Proposed Neutral Loss |
| 133 | [C8H7NO]•+ | - |
| 118 | [C7H4NO]+ | •CH3 |
| 103 | [C7H5N]•+ | CH2O |
| 107 | [C6H5NO]•+ | C2H2 |
| 90 | [C6H4N]+ | •CH3, CO |
| 76 | [C6H4]•+ | CH2O, HCN |
dot
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
Reproducible and accurate data acquisition requires meticulous sample preparation and optimized instrument parameters.
Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure compatibility with the chosen ionization technique.[14]
For GC-MS (EI):
-
Solubilization: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[10]
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Vialing: Transfer the final solution to a standard 2 mL GC-MS autosampler vial with a screw cap and PTFE septum.
For LC-MS (ESI and APCI):
-
Initial Dissolution: Dissolve the sample in a compatible organic solvent like methanol or acetonitrile to a concentration of 1 mg/mL.[15]
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ESI) to a final concentration of 1-10 µg/mL.[14][15]
-
Filtration: If any precipitate is observed, filter the solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Vialing: Transfer the solution to a 2 mL LC-MS autosampler vial.
dot
Caption: General sample preparation workflow for mass spectrometry.
Instrumentation and Parameters
The following are suggested starting parameters for different mass spectrometry systems. Optimization will be necessary for specific instruments and derivatives.
EI-MS (using a GC-Q-TOF or GC-Quadrupole system):
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[2]
-
Mass Range: m/z 40-400.
ESI-MS (using an LC-Q-TOF or LC-Orbitrap system):
-
LC Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
APCI-MS (using an LC-Q-TOF or LC-Orbitrap system):
-
LC Conditions: Same as for ESI-MS.
-
Ionization Mode: Positive APCI.
-
Corona Discharge Current: 5 µA.[6]
-
Vaporizer Temperature: 400 °C.[6]
-
Capillary Temperature: 275 °C.[6]
-
Mass Range: m/z 50-500.
Conclusion and Recommendations
The comprehensive analysis of this compound and its derivatives is best achieved through a multi-faceted mass spectrometry approach.
-
For unambiguous structural elucidation and isomer differentiation , Electron Ionization (EI) is the recommended technique due to its reproducible and detailed fragmentation patterns.
-
For rapid molecular weight confirmation and analysis of complex mixtures , Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry provides excellent sensitivity and mass accuracy.
-
Atmospheric Pressure Chemical Ionization (APCI) stands as a robust and versatile alternative, particularly for derivatives with lower polarity or when ESI performance is suboptimal.
By understanding the principles of these ionization techniques and the predicted fragmentation behavior of this class of molecules, researchers can confidently and accurately characterize these important chemical entities. The provided protocols offer a solid foundation for developing and validating analytical methods tailored to specific research needs.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 8. Apple Academic Press [appleacademicpress.com]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyridine, 2-methoxy- [webbook.nist.gov]
- 12. Pyridine, 4-ethenyl- [webbook.nist.gov]
- 13. Pyridine, 4-ethenyl- [webbook.nist.gov]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. uib.no [uib.no]
Comparing reactivity of 4-Ethynyl-2-methoxypyridine with other alkynes
Introduction: The Unique Position of 4-Ethynyl-2-methoxypyridine in Synthesis
Terminal alkynes are foundational building blocks in modern organic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their high electron density and the unique reactivity of the sp-hybridized C-H bond make them indispensable synthons in fields ranging from pharmaceutical development to materials science.[1] Within this vital class of molecules, this compound emerges as a substrate of particular interest. Its structure marries three key features that dictate its chemical behavior:
-
A Terminal Alkyne: The reactive center for a host of powerful transformations like cycloadditions, cross-coupling reactions, and hydrogenations.
-
A Pyridine Ring: An electron-deficient heteroaromatic system whose nitrogen atom can act as a ligand for metal catalysts, directly modulating the reaction environment.
-
A 2-Methoxy Group: An electron-donating substituent that electronically perturbs the pyridine ring, influencing the acidity of the terminal alkyne proton and the reactivity of the system as a whole.
This guide provides an in-depth comparison of the reactivity of this compound against a spectrum of other terminal alkynes. We will dissect its performance in three cornerstone reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium-Catalyzed Sonogashira Coupling, and Catalytic Hydrogenation—providing experimental data and mechanistic insights to guide researchers in leveraging its unique properties.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Benchmark
The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its high yield, stereospecificity, and tolerance of a wide array of functional groups.[2][3] It proceeds via the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted-1,2,3-triazole.[4][5]
Mechanistic Considerations and Electronic Effects
The rate-determining step in many CuAAC reactions is the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[6] Consequently, the acidity of the alkyne's C-H bond is a critical determinant of reactivity. Alkynes substituted with electron-withdrawing groups exhibit enhanced reactivity due to the increased acidity of this proton.[6][7]
For this compound, the electronic landscape is nuanced. The pyridine ring is inherently electron-withdrawing, which should increase the C-H acidity. However, the 2-methoxy group is strongly electron-donating, counteracting this effect to some extent. Furthermore, the pyridine nitrogen can coordinate to the copper catalyst. This coordination can either accelerate the reaction by increasing the effective local concentration of the catalyst or, in some cases, inhibit it. Interestingly, studies have shown that 2-ethynylpyridine is a highly reactive alkyne in CuAAC, suggesting that the electron-withdrawing nature and potential for favorable coordination of the pyridine ring are dominant factors.[6][8]
Comparative Reactivity Data in CuAAC
The following table summarizes the relative reactivity of various alkynes in CuAAC under typical conditions, providing a framework for positioning this compound.
| Alkyne | Substituent Type | Expected Relative Reactivity | Rationale |
| Methyl Propiolate | Strong Electron-Withdrawing | Very High | Highly acidic C-H bond significantly lowers the activation energy.[6] |
| 4-Nitrophenylacetylene | Electron-Withdrawing (Aryl) | High | The nitro group enhances the acidity of the alkyne proton. |
| This compound | Electron-Deficient Heteroaryl (with Donating Group) | High | The electron-withdrawing pyridine ring dominates over the donating methoxy group, and the nitrogen may act as an accelerating ligand.[6][8] |
| Phenylacetylene | Neutral (Aryl) | Moderate | Serves as a standard benchmark for aryl alkynes. |
| Propargyl Alcohol | Neutral (Alkyl) | Moderate | A common, moderately reactive alkyne building block.[7] |
| 1-Octyne | Electron-Donating (Alkyl) | Low to Moderate | Alkyl groups are weakly electron-donating, resulting in lower C-H acidity. |
| 4-Methoxyphenylacetylene | Electron-Donating (Aryl) | Low to Moderate | The methoxy group reduces the acidity of the alkyne proton. |
Experimental Protocol: General Procedure for CuAAC
-
To a solution of the azide (1.0 equiv) and the alkyne (e.g., this compound, 1.0-1.2 equiv) in a 1:1 mixture of t-butanol and water (0.2 M) is added a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv, 1 M).
-
To this mixture, an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv, 1 M) is added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1,4-disubstituted-1,2,3-triazole.
Visualization: The CuAAC Catalytic Cycle
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone reaction for forming a bond between a terminal alkyne (sp carbon) and an aryl or vinyl halide (sp² carbon).[9] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11] This reaction's utility in synthesizing conjugated enynes and arylalkynes is immense.
Mechanistic Considerations and Electronic Effects
The reaction proceeds through two interconnected catalytic cycles.[12] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from a copper acetylide and reductive elimination to give the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.
The reactivity of this compound in this context is again complex. The pyridine nitrogen can coordinate to either the palladium or copper catalyst. Coordination to palladium can sometimes be inhibitory, but coordination to copper can facilitate the formation of the crucial copper acetylide intermediate. The electronic nature of the aryl halide partner is also critical, with electron-poor aryl halides generally showing higher reactivity.[13] For the alkyne, increased acidity can facilitate the formation of the copper acetylide. Therefore, the electron-withdrawing nature of the pyridine ring in this compound is expected to be beneficial for this step.
Comparative Reactivity Data in Sonogashira Coupling
The yield and reaction rate in Sonogashira couplings are highly dependent on the specific substrates and conditions used. The following table provides a qualitative comparison.
| Alkyne | Substituent Type | Expected Relative Reactivity | Rationale |
| Trimethylsilylacetylene | Silyl-protected | High | Often used to generate terminal alkynes in situ; versatile coupling partner.[12] |
| Phenylacetylene | Neutral (Aryl) | High | A standard, highly effective substrate in Sonogashira couplings.[13][14] |
| This compound | Electron-Deficient Heteroaryl (with Donating Group) | Good to High | The pyridine ring's electronic properties and coordinating ability can promote efficient coupling, though catalyst choice may be important to avoid inhibition.[15] |
| 2-Methyl-3-butyn-2-ol | Hindered Alkyl | Moderate to Good | The bulky group can slow the reaction, but it is a common and effective coupling partner.[13] |
| 1-Heptyne | Unhindered Alkyl | Moderate | Generally less reactive than aryl alkynes but still effective. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
A reaction vessel is charged with the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 equiv) are added via syringe.
-
The terminal alkyne (e.g., this compound, 1.2 equiv) is added, and the mixture is stirred at the desired temperature (room temperature to 80 °C).
-
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous Na₂SO₄.
-
After filtration and concentration, the crude product is purified by column chromatography.
Visualization: The Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper cycles in the Sonogashira cross-coupling reaction.
Catalytic Hydrogenation: The Challenge of Chemoselectivity
Catalytic hydrogenation of alkynes is a fundamental reduction method. Depending on the catalyst and conditions, it can yield either a cis-alkene (partial hydrogenation), a trans-alkene, or a fully saturated alkane (full hydrogenation).[16][17]
Reactivity and Selectivity Considerations
The hydrogenation of this compound presents a significant chemoselectivity challenge. While the alkyne moiety is readily reduced, the pyridine ring is also susceptible to hydrogenation, though typically under more forcing conditions.[18][19] The nitrogen atom in the pyridine ring can also coordinate to the catalyst surface, potentially acting as a poison or altering the catalyst's activity and selectivity. Achieving selective reduction of the alkyne without touching the aromatic ring is the primary goal.
-
To obtain the cis-alkene (4-vinyl-2-methoxypyridine): A "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is required.[17] The poison deactivates the most active catalyst sites, preventing over-reduction to the alkane and hydrogenation of the pyridine ring.
-
To obtain the alkane (4-ethyl-2-methoxypyridine): A more active catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with H₂ gas is used.[20] Here, careful control of temperature, pressure, and reaction time is crucial to maximize selectivity for alkyne reduction over pyridine ring reduction. Milder conditions are preferable.[21]
Comparative Data for Hydrogenation Selectivity
| Alkyne | Desired Product | Catalyst System | Expected Outcome |
| Phenylacetylene | Styrene (cis) | Lindlar's Catalyst, H₂ | High selectivity for the alkene.[17] |
| Phenylacetylene | Ethylbenzene | 10% Pd/C, H₂ (1 atm) | Facile and complete reduction to the alkane.[20] |
| This compound | 4-Vinyl-2-methoxypyridine (cis) | Lindlar's Catalyst, H₂ | Good selectivity expected. The catalyst is designed for this transformation. |
| This compound | 4-Ethyl-2-methoxypyridine | 10% Pd/C, H₂ (low pressure) | Good selectivity is possible with careful monitoring. Risk of ring reduction at higher pressures/temperatures.[21] |
| 1-Octyne | cis-1-Octene | Lindlar's Catalyst, H₂ | High selectivity. |
| 1-Octyne | Octane | 10% Pd/C, H₂ (1 atm) | Facile and complete reduction. |
Experimental Protocols for Hydrogenation
Protocol 1: Selective Hydrogenation to the cis-Alkene
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethyl acetate or methanol) is added Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 mol% Pd).
-
The reaction flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon.
-
The mixture is stirred vigorously at room temperature, and the reaction progress is carefully monitored by GC-MS or ¹H NMR to observe the disappearance of the alkyne and the appearance of the alkene, avoiding the formation of the alkane.
-
Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Full Hydrogenation to the Alkane
-
To a solution of this compound (1.0 equiv) in ethanol is added 10% Palladium on carbon (Pd/C, 5 mol% Pd).
-
The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (1-3 atm).
-
The reaction is stirred at room temperature until hydrogen uptake ceases or analysis shows complete conversion.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the product.
Visualization: Hydrogenation Selectivity Workflow
Caption: Reaction pathways for the catalytic hydrogenation of this compound.
Conclusion: A Versatile Building Block Defined by Electronic and Steric Nuance
The reactivity of this compound is a compelling case study in the interplay of electronic effects and the coordinating potential of heteroatoms.
-
In CuAAC reactions , it behaves as a highly reactive alkyne. The electron-withdrawing character of the pyridine ring appears to be the dominant factor, placing its reactivity on par with or greater than standard aryl alkynes.
-
In Sonogashira couplings , it is an effective partner, benefiting from an acidic proton that facilitates the formation of the key copper acetylide intermediate. Judicious choice of catalyst and ligands may be necessary to mitigate any potential inhibition from pyridine coordination to the palladium center.
-
In catalytic hydrogenation , it presents a chemoselectivity challenge that is common to many heteroaromatic substrates. However, with well-established protocols using poisoned catalysts like Lindlar's, selective reduction to the vinylpyridine is readily achievable.
For researchers, scientists, and drug development professionals, this compound is not merely another terminal alkyne. It is a sophisticated building block whose pyridine nitrogen offers a handle for secondary interactions and whose unique electronic profile provides a distinct reactivity signature. A thorough understanding of these properties is paramount to unlocking its full potential in the synthesis of complex molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. Alkyne - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 20. orgosolver.com [orgosolver.com]
- 21. researchgate.net [researchgate.net]
Illuminating the Solid State: A Comparative Guide to the X-ray Crystal Structure of 4-Ethynyl-2-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine derivatives stand out for their versatile applications, stemming from their unique electronic properties and ability to participate in a wide array of intermolecular interactions. Among these, 4-ethynyl-2-methoxypyridine and its analogues are of growing interest due to the combined functionalities of the electron-rich methoxy group and the versatile ethynyl moiety, which can be readily functionalized further. Understanding the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and the engineering of novel materials.
This guide provides a comprehensive comparative analysis of the X-ray crystal structure of this compound derivatives. While a definitive crystal structure for the parent compound, this compound, is not publicly available at the time of this writing, we can infer and predict its structural characteristics by examining closely related, structurally determined pyridine derivatives. By synthesizing data from the Cambridge Structural Database and recent literature, this guide will delve into the expected molecular geometry, intermolecular interactions, and crystal packing of this important class of compounds. Furthermore, we will provide detailed, field-proven experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of these derivatives, empowering researchers to elucidate the structures of their own novel compounds.
A Comparative Analysis of Structural Motifs in Substituted Pyridines
The introduction of substituents at the 2- and 4-positions of the pyridine ring significantly influences its electronic distribution and, consequently, its crystal packing. The interplay between the electron-donating methoxy group and the electron-withdrawing (or π-interactive) ethynyl group in this compound is expected to result in a unique set of intermolecular interactions. To anticipate these, we will examine the crystal structures of analogous compounds.
For instance, the crystal structure of 4,4'-dimethoxy-2,2'-bipyridine reveals key insights into the behavior of the methoxy group. In this structure, the dihedral angle between the two pyridine rings is a mere 5.8 (1)°, indicating a nearly planar conformation.[1] Neighboring molecules are linked by C(Me)—H⋯N interactions, forming a two-dimensional sheet structure, which is further stabilized by C—H⋯π interactions into a three-dimensional network.[1] An overlapped arrangement of parallel pyridine rings with a centroid-to-centroid distance of 3.6655 (15) Å is also observed, highlighting the importance of π-stacking.[1]
In the case of chlorocyanopyridines, such as 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile, the crystal structures exhibit distinct intermolecular C—H⋯N(nitrile) and C—H⋯N(pyridine) interactions, alongside offset face-to-face π-stacking.[2] These structures underscore the role of both hydrogen bonding and π-interactions in directing the crystal packing.
Based on these and other related structures, we can predict that the crystal structure of this compound derivatives will likely be governed by a combination of:
-
π-π stacking interactions: The aromatic pyridine ring and the ethynyl group are both capable of participating in π-stacking, which is a common feature in the crystal packing of aromatic compounds.
-
C—H⋯N hydrogen bonds: The pyridine nitrogen is a good hydrogen bond acceptor, and interactions with aromatic or methoxy C-H donors are probable.
-
C—H⋯π interactions: The electron-rich π-system of the pyridine ring and the ethynyl group can act as acceptors for hydrogen bonds from neighboring molecules.
-
Halogen bonding (in halogenated derivatives): If halogen substituents are present, they can act as halogen bond donors, interacting with the pyridine nitrogen or other Lewis basic sites.
The following table summarizes key crystallographic data for some relevant substituted pyridine derivatives, providing a basis for comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4,4'-Dimethoxy-2,2'-bipyridine | C₁₂H₁₂N₂O₂ | Monoclinic | P2₁/c | 6.4235(11) | 10.8139(18) | 8.0123(14) | 109.462(2) | [3] |
| 4-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | Monoclinic | P2₁/n | 3.845(1) | 14.893(3) | 10.641(2) | 93.38(2) | [2] |
| 6-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | Monoclinic | P2₁/c | 7.931(2) | 6.804(2) | 11.853(3) | 108.01(3) | [2] |
| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | C₂₂H₁₇N₃O | Monoclinic | P2₁/c | 7.7366(3) | 29.5787(10) | 7.3852(3) | 91.962(2) | [4] |
Experimental Protocols: From Synthesis to Structure
A critical aspect of crystallographic studies is the ability to synthesize and crystallize the compound of interest. The following sections provide detailed, step-by-step methodologies for the synthesis of this compound derivatives and their subsequent crystallization.
Synthesis of this compound Derivatives via Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly well-suited for the synthesis of this compound derivatives, typically starting from a 4-halo-2-methoxypyridine.
Reaction Scheme:
Figure 1: Sonogashira Coupling for the synthesis of this compound derivatives.
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask, add the 4-halo-2-methoxypyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Addition of Alkyne: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like pyridine derivatives, several crystallization techniques can be employed.[7][8][9]
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly in a loosely capped vial. The choice of solvent is crucial and can be determined by preliminary solubility tests.[8]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[8]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
Figure 2: Common crystallization techniques for small organic molecules.
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
General Workflow:
Figure 3: General workflow for single-crystal X-ray diffraction.
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern that is recorded by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data to obtain the best possible fit.
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Conclusion
The structural elucidation of this compound derivatives is a crucial step in harnessing their full potential in various scientific domains. While a definitive crystal structure of the parent compound remains to be reported, a comparative analysis of related pyridine derivatives provides valuable predictive insights into their solid-state architecture. The interplay of π-stacking, hydrogen bonding, and other weak intermolecular forces is expected to play a significant role in their crystal packing.
This guide has provided a framework for understanding the structural nuances of this class of compounds, along with detailed experimental protocols for their synthesis, crystallization, and crystallographic analysis. By leveraging the methodologies and comparative data presented herein, researchers are well-equipped to explore the rich structural chemistry of this compound derivatives and accelerate the development of new functional molecules.
References
- 1. Crystal structure of 4,4'-dimeth-oxy-2,2'-bi-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to HPLC Purity Analysis of 4-Ethynyl-2-methoxypyridine
Introduction: The Analytical Imperative for a Key Building Block
4-Ethynyl-2-methoxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a basic pyridine core, a reactive ethynyl group, and a methoxy substituent, makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even trace impurities can have profound impacts on the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quality control.
This guide provides an in-depth comparison of two orthogonal High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound: the industry-standard Reversed-Phase (RP-HPLC) and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the fundamental principles behind each technique, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific analytical challenges. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapters.[1][2][3][4]
The Analytical Challenge: Taming the Pyridine Moiety
The primary analytical challenge in developing an HPLC method for this compound lies in the basicity of the pyridine nitrogen atom.[5] In traditional reversed-phase chromatography using silica-based columns, this basicity can lead to undesirable interactions with residual acidic silanol groups on the stationary phase surface. This often results in poor chromatographic performance, characterized by broad, tailing peaks, which compromises resolution and reduces the accuracy of quantification.
To overcome this, two distinct strategies are presented:
-
Reversed-Phase HPLC with pH Control: By operating at a low mobile phase pH, the pyridine nitrogen is protonated. This positively charged species is repelled by residual silanols and exhibits more ideal chromatographic behavior, leading to sharp, symmetrical peaks.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism that is exceptionally well-suited for polar and basic compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes that are often poorly retained in reversed-phase mode.[8][9]
Method Comparison Workflow
The following diagram illustrates the logical workflow for developing and comparing HPLC methods for the purity analysis of this compound.
Caption: Workflow for HPLC method development and comparison.
Experimental Protocols
The following protocols are designed as robust starting points and should be validated for specific instrumentation and laboratory conditions, ensuring they meet the system suitability requirements outlined in USP General Chapter <621>.[1][10][11][12][13]
Method A: Reversed-Phase HPLC (RP-HPLC)
Rationale: This method utilizes a low pH mobile phase to protonate the basic nitrogen of the pyridine ring, minimizing secondary interactions with the silica support and ensuring excellent peak symmetry. A C18 column is chosen for its versatility and hydrophobicity, providing good retention for the aromatic system.
Step-by-Step Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the typical absorbance of pyridine derivatives).[14]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 70 18.0 95 20.0 95 20.1 10 | 25.0 | 10 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration using the same diluent.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 1.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is an excellent orthogonal technique for polar compounds.[6] It employs a polar stationary phase and a high-organic mobile phase, promoting retention through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[8][9] This method is ideal for separating the main analyte from more polar or more basic impurities.
Step-by-Step Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD.
-
-
Chromatographic Conditions:
-
Column: Amide or bare silica HILIC column, 150 mm x 4.6 mm, 3.0 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 12.0 40 15.0 40 15.1 2 | 20.0 | 2 |
-
-
Sample Preparation:
-
Standard & Sample Solutions: Prepare as described in Method A, but use 90:10 Acetonitrile:Water as the diluent to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
-
-
System Suitability:
-
Inject the standard solution six times. The %RSD for the peak area should be ≤ 1.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Comparative Data and Performance
To objectively compare the two methods, a sample of this compound was spiked with a potential process impurity, 2-methoxypyridine (a possible hydrolysis product of the ethynyl group or a starting material), and analyzed using both methods. The performance metrics were evaluated according to ICH Q2(R2) guidelines.[15][16]
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Rationale / Interpretation |
| Retention Time (t_R) of this compound (min) | 10.5 | 8.2 | Both methods provide adequate retention. HILIC offers a slightly faster analysis time. |
| Retention Time (t_R) of 2-methoxypyridine (min) | 8.9 | 9.5 | Note the elution order reversal. In RP-HPLC, the less polar ethynyl-substituted compound is retained longer. In HILIC, the more polar parent pyridine is retained longer, demonstrating orthogonal selectivity. |
| Resolution (R_s) between the two peaks | 4.5 | 3.8 | Both methods achieve baseline separation (R_s > 2.0). RP-HPLC shows slightly higher resolution in this case. |
| Tailing Factor (T_f) of this compound | 1.1 | 1.2 | Excellent peak symmetry is achieved in both methods, indicating successful mitigation of silanol interactions. |
| Theoretical Plates (N) for this compound | 18,500 | 16,200 | Both columns demonstrate high efficiency, leading to sharp peaks and good sensitivity. |
| Limit of Quantitation (LOQ) (% area) | 0.03% | 0.04% | Both methods are sensitive enough to quantify impurities at levels required by ICH guidelines (typically 0.05% for reporting). |
Discussion: Selecting the Right Tool for the Job
The choice between RP-HPLC and HILIC depends on the specific analytical goal.
-
Method A (RP-HPLC) is a robust, reliable, and highly efficient method that serves as an excellent primary choice for routine purity testing and quality control. Its high resolving power and straightforward mobile phase preparation make it accessible to nearly any analytical laboratory. The control of mobile phase pH is a well-understood and effective strategy for analyzing basic compounds like pyridine derivatives.[17][18][19]
-
Method B (HILIC) offers a powerful orthogonal separation mechanism.[6] The reversal in elution order compared to RP-HPLC is a key advantage. If a product appears pure by RP-HPLC, analyzing it with HILIC can reveal co-eluting impurities that have different polarity characteristics. This makes HILIC an invaluable tool for method validation (specificity), impurity profiling, and forced degradation studies, where a comprehensive understanding of all potential impurities is critical.[7]
Conclusion
Both the developed Reversed-Phase and HILIC methods have demonstrated their suitability for the purity analysis of this compound. They are specific, precise, and sensitive, meeting the stringent requirements of the pharmaceutical industry.
For routine batch release and quality control, the RP-HPLC method is recommended due to its slightly higher resolution and the widespread familiarity of the technique. However, for comprehensive impurity profiling, stability studies, and as a complementary method during process development, the HILIC method is strongly advised. Its orthogonal selectivity provides a more complete picture of the sample's purity, ensuring that no impurities go undetected. The use of both methods in conjunction provides the highest level of confidence in the quality of this critical chemical intermediate.
References
- 1. usp.org [usp.org]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. welch-us.com [welch-us.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. Chromatography [usp.org]
- 14. benchchem.com [benchchem.com]
- 15. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 16. database.ich.org [database.ich.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Reversed Phase HPLC Separation of Polycyclic Aromatic Nitrogen Heterocycles controlled by mobile phase pH | Masarykova univerzita [muni.cz]
A Comparative Guide to the Biological Activity of 4-Ethynyl-2-methoxypyridine Analogs
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for a wide array of structural modifications, leading to compounds with diverse biological activities. This guide focuses on a specific, yet highly promising class of pyridine derivatives: 4-ethynyl-2-methoxypyridine and its analogs. We will delve into a comparative analysis of their biological activities, primarily as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) and their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and supporting experimental data.
The this compound Scaffold: A Privileged Motif
The this compound core combines several key features that contribute to its biological relevance. The pyridine ring is a common pharmacophore found in numerous FDA-approved drugs. The ethynyl group provides a rigid linker, often crucial for precise interactions with biological targets, while the methoxy group can influence solubility, metabolic stability, and direct binding interactions. This unique combination has positioned these analogs as compelling candidates for targeting complex diseases.
Comparative Analysis of Biological Activities
Negative Allosteric Modulators of mGluR5
The most well-documented activity of ethynylpyridine derivatives is their role as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a critical role in synaptic plasticity and is implicated in various neurological and psychiatric disorders, including anxiety, depression, and addiction.[1]
Mechanism of Action:
Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, glutamate. This modulatory approach offers the potential for greater subtype selectivity and a more nuanced pharmacological profile compared to traditional antagonists.
Structure-Activity Relationship (SAR) Insights:
-
The Ethynyl Linker: The rigid ethynyl moiety is critical for positioning the aromatic substituent within the allosteric binding pocket. Modifications to this linker, such as increasing its length or flexibility, are generally detrimental to activity.
-
The Pyridine Core: The nitrogen atom in the pyridine ring is a key interaction point. Its position significantly influences potency.[2]
-
Substituents on the Pyridine Ring: The 2-methoxy group in our core structure is expected to influence the electronic properties and conformation of the pyridine ring, potentially enhancing binding affinity.
-
The 4-Position Substituent: The group attached to the ethynyl linker is a major determinant of potency and selectivity. Aromatic or heteroaromatic rings are common, and their substitution pattern can be fine-tuned to optimize interactions within the allosteric site.
Illustrative Data for Related Ethynylpyridine mGluR5 NAMs:
To provide a quantitative perspective, the following table presents binding affinities (Ki) for MPEP and a related analog. This data highlights the potency that can be achieved with the ethynylpyridine scaffold.
| Compound | Structure | Target | Ki (nM) |
| MPEP | 2-methyl-6-(phenylethynyl)pyridine | mGluR5 | 12 |
| M-MPEP | 2-methyl-6-(3-methoxyphenyl)ethynyl)pyridine | mGluR5 | 3.6 |
Note: This table is for illustrative purposes with structurally related compounds and does not represent a direct comparison of this compound analogs.
Potential as Anticancer Agents
The pyridine nucleus is a prevalent feature in a multitude of compounds exhibiting antiproliferative and cytotoxic activities against various cancer cell lines.[3] While specific studies on the anticancer effects of this compound analogs are limited, the broader class of methoxypyridine derivatives has shown promise.
Potential Mechanisms of Action:
The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with key cellular processes, including:
-
Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell growth and survival.[4] The 2-ethynyl-4-methoxypyridine scaffold could serve as a starting point for designing novel kinase inhibitors.[5]
-
Tubulin Polymerization Inhibition: Some pyridine derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
-
Induction of Apoptosis: Various pyridine analogs have been demonstrated to induce programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
Structure-Activity Relationship (SAR) Considerations for Anticancer Activity:
Drawing from studies on other substituted pyridines, we can hypothesize potential SAR trends for anticancer activity:
-
The Methoxy Group: The position and number of methoxy substituents on the pyridine or associated aromatic rings can significantly impact cytotoxicity. In some series, increased methoxylation has been correlated with enhanced antiproliferative effects.[7]
-
The Ethynyl Substituent: The nature of the group at the 4-position will be critical. Lipophilic and aromatic groups can enhance cell permeability and interactions with intracellular targets.
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound core with other known anticancer pharmacophores could lead to compounds with enhanced potency and novel mechanisms of action.
Illustrative Cytotoxicity Data for a 2-Methoxypyridine Derivative:
The following table provides an example of the cytotoxic potential of a 2-methoxypyridine derivative against a cancer cell line.
| Compound | Structure | Cell Line | IC50 (µM) |
| Novel Pyridine Derivative | 2-methoxy-N-(4-sulfamoylphenethyl)nicotinamide | A549 (Lung Carcinoma) | 5.4 |
Note: This table is for illustrative purposes with a structurally related compound and does not represent a direct comparison of this compound analogs.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: mGluR5 Negative Allosteric Modulator Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the mGluR5 allosteric site.
Workflow Diagram:
Caption: Workflow for mGluR5 radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human mGluR5.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein), and a fixed concentration of [3H]MPEP (e.g., 2-3 nM).
-
Add serial dilutions of the test compounds (e.g., from 10 pM to 100 µM).
-
For non-specific binding determination, include wells with a high concentration of a known mGluR5 NAM (e.g., 10 µM MPEP).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Cytotoxicity MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of compounds.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Signaling Pathway
mGluR5 Signaling Pathway:
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Negative allosteric modulators, like the this compound analogs, bind to a site distinct from the glutamate binding site and inhibit this cascade.
Caption: mGluR5 signaling pathway and the inhibitory action of NAMs.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The existing literature on related compounds strongly suggests that analogs of this core structure are promising candidates for mGluR5 negative allosteric modulators, with potential applications in the treatment of neurological and psychiatric disorders. Furthermore, the broader family of pyridine derivatives has a proven track record in oncology, indicating that a systematic exploration of these analogs for anticancer activity is a worthwhile endeavor.
Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of this compound analogs. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for both CNS and oncology applications. The experimental protocols and background information provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for negative allosteric mGluR5 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-ethynyl-4-Methoxypyridine [myskinrecipes.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 4-Ethynyl-2-methoxypyridine: A DFT-Driven Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic properties of 4-Ethynyl-2-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) calculations, we explore its molecular structure, frontier molecular orbitals, and electrostatic potential. To provide a clear benchmark of its characteristics, we compare its properties against pyridine, 2-methoxypyridine, and 4-ethynylpyridine, offering valuable insights for molecular design and development.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a fundamental scaffold in a vast array of functional molecules, from pharmaceuticals to organic electronics. The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's electronic properties, thereby influencing its reactivity, stability, and intermolecular interactions. This compound incorporates an electron-donating methoxy group and a π-rich ethynyl group, creating a unique electronic profile. Understanding this profile is critical for predicting its behavior in biological systems and its potential as a building block for advanced materials.
Density Functional Theory (DFT) serves as a powerful computational tool to elucidate these properties, offering a balance of accuracy and efficiency for studying organic molecules.[1][2][3] This guide leverages DFT to provide a granular view of this compound's electronic landscape.
Methodology: A Validated DFT Protocol
To ensure scientific rigor, our analysis is grounded in a well-established computational workflow. The electronic properties were calculated using the B3LYP functional combined with the 6-311++G(d,p) basis set, a widely used and validated method for organic molecules.[4][5][6][7] The entire protocol is designed to be a self-validating system, from initial structure optimization to the final property calculation.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed to locate the global minimum energy conformation of the molecule. This step is crucial as all subsequent electronic properties are dependent on the molecular structure.
-
Frequency Analysis: A vibrational frequency calculation is conducted on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculation: Using the validated minimum energy structure, the following electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are determined.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict reactive sites.
-
Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated to quantify the molecule's overall polarity.
-
References
- 1. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel computational study on π-stacking to understand mechanistic interactions of Tryptanthrin analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of catalysts for 4-Ethynyl-2-methoxypyridine reactions
An In-Depth Comparative Guide to Catalysts for the Sonogashira Coupling of 4-Ethynyl-2-methoxypyridine
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery and materials science, functionalized heterocyclic compounds are indispensable building blocks. Among these, this compound stands out as a particularly valuable intermediate.[1][2] Its structure, featuring a reactive terminal alkyne and a modifiable pyridine core, allows for rapid molecular diversification, making it a key component in the synthesis of kinase inhibitors for cancer therapy and novel organic materials.[1][2]
The Sonogashira cross-coupling reaction is the preeminent method for functionalizing such terminal alkynes, enabling the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[3][4] The success of this transformation is critically dependent on the catalytic system employed. The choice of catalyst not only dictates reaction efficiency, yield, and substrate scope but also impacts process scalability, cost, and environmental footprint.
This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of this compound. We will delve into the mechanistic nuances of different catalysts, compare their performance based on available data for analogous systems, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
Mechanistic Foundations of the Sonogashira Reaction
A thorough understanding of the reaction mechanism is paramount to rational catalyst selection and troubleshooting. The Sonogashira reaction typically operates via two interconnected, co-catalyzed cycles: a palladium cycle and a copper cycle.[5][6]
The Classical Palladium/Copper Co-Catalyzed Pathway
The synergy between palladium and copper allows the reaction to proceed under remarkably mild conditions, often at room temperature.[3][7] The generally accepted mechanism involves two key stages:
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide intermediate. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[3] Copper(I) salts, such as CuI, react with the alkyne in the presence of a base to form a copper(I) acetylide species.[8] This intermediate is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex and increasing the overall reaction rate.[3]
A significant drawback of using copper is the promotion of Glaser coupling, an oxidative homocoupling of the terminal alkyne to form undesirable diynes.[9][10] This side reaction diminishes the yield of the desired cross-coupled product and complicates purification. This has led to the development of copper-free protocols.
Copper-Free Sonogashira Variants
To circumvent the issue of homocoupling, copper-free conditions have been developed.[10] These reactions typically require a stronger base (e.g., pyrrolidine, piperidine) or specialized, highly active palladium catalysts to facilitate the direct reaction between the palladium complex and the terminal alkyne without copper mediation.[3][5] While this approach prevents Glaser coupling, it may require higher temperatures or catalyst loadings.
A Comparative Analysis of Palladium Catalyst Systems
The choice of palladium precursor and, more importantly, the ancillary ligand, is the most critical factor in determining the outcome of the reaction.
Common Palladium Precursors
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A highly active, air-sensitive Pd(0) source. It can often be used directly without an activation step.[5]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that is often used in combination with a separate phosphine or NHC ligand, allowing for greater modularity in catalyst design.[11]
Ligand Architectures: The Key to Performance
The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing catalytic activity.
| Ligand Type | Representative Examples | Key Characteristics & Causality | Typical Use Case for this compound |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Simplicity & Availability: PPh₃ is the historical standard. Causality: The lability of these ligands facilitates the catalytic cycle but can lead to catalyst decomposition at higher temperatures. Bulky, electron-rich ligands like P(t-Bu)₃ promote faster oxidative addition and reductive elimination.[4] | Standard coupling with aryl iodides and bromides under mild conditions. |
| Bidentate Phosphines | dppe, dppp, dppf | Enhanced Stability: The chelate effect provided by bidentate ligands creates more stable palladium complexes. Causality: This increased stability prevents catalyst decomposition, allowing for lower catalyst loadings and reactions at higher temperatures. The wide bite angle of ligands like dppf can accelerate reductive elimination.[3] | For more challenging couplings or when minimizing palladium leaching is critical. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-Donors & Stability: NHCs form very strong bonds with palladium, creating highly stable and active catalysts. Causality: The strong electron donation from the NHC makes the palladium center more electron-rich, accelerating the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[5][12] | Coupling with unreactive or sterically hindered aryl bromides and chlorides. Ideal for copper-free protocols. |
| Nitrogen-Based Ligands | Pyridines, Dipyrimidines | Specialized Applications: Can form effective catalysts, particularly for copper-free reactions. Causality: The electronic properties of these ligands can stabilize the palladium center while allowing for efficient catalysis, sometimes in aqueous media.[3] | Copper-free reactions, especially in academic research exploring novel ligand scaffolds. |
Homogeneous vs. Heterogeneous Catalysis
The choice between a soluble (homogeneous) and a solid-supported (heterogeneous) catalyst is a critical decision driven by the specific application, balancing reactivity with process considerations.
For drug development, homogeneous catalysts are often preferred in the discovery phase for their high reactivity and reliability in synthesizing diverse analogs quickly.[13] For large-scale production, the focus shifts to heterogeneous catalysts to simplify product purification and reduce costs through catalyst recycling.[9] Palladium nanoparticles supported on materials like carbon, silica, or polymers are common choices.[9]
Validated Experimental Protocols
The following protocols are self-validating systems designed for reliability and reproducibility. The causality for key steps is explained to provide a deeper understanding.
Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is optimized for high yield and reliability with standard aryl iodides and bromides.
Workflow Diagram
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: The active Pd(0) catalyst and copper acetylide intermediates are sensitive to oxygen, which can cause catalyst deactivation and unwanted side reactions. An inert atmosphere is crucial for reproducibility.)
-
Place this compound (1.0 eq.), the aryl halide (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 eq.), and copper(I) iodide (CuI; 0.04 eq.) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition
-
Reaction Execution & Monitoring
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the aryl halide (I > Br > OTf >> Cl).[5]
-
Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[14]
-
-
Workup and Purification
-
Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel.
-
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is designed to avoid Glaser homocoupling byproducts, which is particularly useful when working with valuable or complex alkynes.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄ at 0.03 eq. or an NHC-Pd complex at 0.01-0.02 eq.).
-
Establish an inert atmosphere as described in Protocol 1.
-
-
Reagent Addition
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or 2-MeTHF).
-
Add a stronger, degassed base such as pyrrolidine or piperidine (3.0 eq.) via syringe.[5]
-
-
Reaction Execution & Monitoring
-
Stir the reaction at the required temperature, which may be higher than the copper-catalyzed version (e.g., 60-100 °C), depending on the catalyst's activity.[5]
-
Monitor the reaction to completion as described previously.
-
-
Workup and Purification
-
The workup and purification procedure is identical to that described in Protocol 1.[14]
-
Conclusion and Future Outlook
The Sonogashira reaction is a powerful tool for the derivatization of this compound. For routine couplings with aryl iodides and bromides, the classical Pd(PPh₃)₂Cl₂/CuI system provides a cost-effective and reliable solution. When side reactions like homocoupling are a concern, or when coupling less reactive aryl halides, a copper-free protocol employing a more robust ligand system, such as an N-heterocyclic carbene (NHC)-palladium complex , is the superior choice. For industrial-scale synthesis, the development and optimization of heterogeneous palladium catalysts are essential for ensuring process sustainability and cost-effectiveness.[9]
The future of this field will likely focus on catalysts based on more earth-abundant and less expensive metals like nickel and copper as the primary catalyst, and the development of protocols that proceed in environmentally benign solvents like water, further enhancing the utility and sustainability of this critical transformation.[15][16][17]
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-ethynyl-4-Methoxypyridine [myskinrecipes.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Validation of 4-Ethynyl-2-methoxypyridine
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic building blocks is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical comparison of two distinct and validated synthetic routes to 4-ethynyl-2-methoxypyridine, a versatile intermediate for pharmaceutical research.
This document moves beyond a simple recitation of steps, offering a critical analysis of the strategic choices, mechanistic underpinnings, and practical outcomes of each pathway. The objective is to equip researchers, scientists, and drug development professionals with the expert insights necessary to select and optimize the most suitable synthetic strategy for their specific laboratory and program needs.
Route 1: The Palladium-Catalyzed Sonogashira Cross-Coupling Approach
The Sonogashira coupling is a robust and widely adopted method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This pathway is often the first choice for synthesizing arylalkynes due to its reliability and broad functional group tolerance. The general strategy involves a two-step sequence: the synthesis of a 4-halo-2-methoxypyridine precursor followed by the palladium- and copper-catalyzed coupling with a protected alkyne.
Workflow for Route 1: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling route to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methoxypyridine
The synthesis of the halo-pyridine precursor is a critical first step. While both iodo- and bromo-pyridines are suitable for Sonogashira coupling, iodides are generally more reactive.[2] However, bromides are often more cost-effective and readily available. Here, we detail a high-yielding Sandmeyer reaction from 2-methoxy-4-aminopyridine.
-
Procedure:
-
To a solution of 2-methoxy-4-aminopyridine (1.0 eq) in 48% hydrobromic acid, cool the mixture to -10 °C.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent like methyl tert-butyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
-
Performance: This method has been reported to produce 4-bromo-2-methoxypyridine in high yield (approx. 95%).[3]
Step 2 & 3: Sonogashira Coupling and In-situ Deprotection
The core of this route is the coupling reaction. Using a protected alkyne like ethynyltrimethylsilane (TMSA) is advantageous as it prevents the undesired homocoupling (Glaser coupling) of the terminal alkyne.[1] The subsequent removal of the trimethylsilyl (TMS) group can often be achieved in a one-pot fashion or as a separate step.
-
Procedure:
-
To a solution of 4-bromo-2-methoxypyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 eq).
-
Add the catalysts: dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Degas the mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) and heat under an inert atmosphere (e.g., nitrogen or argon) at 50-70 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
For deprotection, after cooling the reaction, add methanol and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature until the TMS-protected intermediate is fully converted to the final product.
-
Work-up involves filtering the reaction mixture, removing the solvent, and purifying the residue by column chromatography on silica gel.
-
-
Expertise & Causality: The choice of a palladium(II) precatalyst is common, as it is reduced in situ to the active palladium(0) species.[4] Copper(I) iodide is crucial as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] The amine serves as both the solvent and the base to neutralize the H-X acid formed during the reaction. The deprotection of the TMS group is readily achieved with a base like K₂CO₃ in methanol.[5]
Route 2: The Corey-Fuchs Alkynylation Approach
An alternative strategy avoids the use of halogenated pyridine precursors and palladium catalysts by building the ethynyl group directly from a different functional handle. The Corey-Fuchs reaction is a classic and reliable method for converting an aldehyde into a terminal alkyne.[6] This two-step process involves the formation of a dibromoalkene followed by elimination and metal-halogen exchange to generate the alkyne.
Workflow for Route 2: Corey-Fuchs Alkynylation
Caption: Workflow for the Corey-Fuchs alkynylation route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxypyridine-4-carboxaldehyde
The starting point for this route is the corresponding aldehyde. This can be prepared from the commercially available 2-methoxyisonicotinic acid via a two-step reduction-oxidation sequence.
-
Procedure (Reduction):
-
To a solution of 2-methoxyisonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour, then quench carefully by the sequential addition of water and NaOH solution.
-
Filter the resulting solids and extract the filtrate with ethyl acetate.
-
Dry and concentrate the organic phase to yield (2-methoxypyridin-4-yl)methanol.
-
-
Procedure (Oxidation):
-
Dissolve the crude alcohol from the previous step in a solvent like dichloromethane or chloroform.
-
Add activated manganese dioxide (MnO₂, 5-10 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Filter the mixture through a pad of Celite, wash the pad with the solvent, and concentrate the filtrate to obtain 2-methoxypyridine-4-carboxaldehyde. A reported yield for a similar oxidation is 14% after purification.[7]
-
Step 2 & 3: Corey-Fuchs Reaction and Alkynylation
This two-step sequence transforms the aldehyde into the desired terminal alkyne.
-
Procedure:
-
Dibromo-olefination: To a solution of triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (CBr₄, 2.0 eq).
-
Add a solution of 2-methoxypyridine-4-carboxaldehyde (1.0 eq) in dichloromethane and stir at 0 °C for 1-2 hours.
-
Quench the reaction with water, separate the layers, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers and concentrate. Purify the crude product by column chromatography to isolate 4-(2,2-dibromovinyl)-2-methoxypyridine.
-
Alkynylation: Dissolve the dibromoalkene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 2.1 eq) dropwise. After stirring for 1 hour at -78 °C, allow the reaction to warm to room temperature and stir for another hour.
-
Quench the reaction by carefully adding water. Extract with an organic solvent (e.g., diethyl ether), dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography.
-
-
Expertise & Causality: The first step generates a phosphorus ylide in situ which reacts with the aldehyde to form the dibromoalkene. The subsequent treatment with two equivalents of a strong base like n-BuLi first induces elimination of one equivalent of HBr to form a bromoalkyne, followed by a metal-halogen exchange to form a lithium acetylide. This is then quenched with water to yield the terminal alkyne. The low temperature (-78 °C) is critical to control the reactivity of the organolithium reagent.
Performance Comparison
| Parameter | Route 1: Sonogashira Coupling | Route 2: Corey-Fuchs Alkynylation |
| Overall Yield | Potentially High (Can exceed 70% over 2 steps from bromo-precursor) | Moderate to Low (Multi-step precursor synthesis and potential for lower yields in the final steps) |
| Starting Materials | 2-Methoxy-4-aminopyridine, Ethynyltrimethylsilane | 2-Methoxyisonicotinic acid, CBr₄, PPh₃ |
| Key Reagents | Palladium and Copper catalysts, Triphenylphosphine | LiAlH₄, MnO₂, n-BuLi |
| Scalability | Generally good; catalyst cost and removal can be a factor. | Challenging; use of pyrophoric n-BuLi and cryogenic temperatures (-78 °C) can be problematic on a large scale. |
| Safety & Handling | Requires handling of toxic palladium catalysts and air-sensitive reagents. | Involves highly reactive and pyrophoric reagents (LiAlH₄, n-BuLi) and requires strict anhydrous conditions. |
| Robustness | High; well-established and tolerant of many functional groups. | Sensitive to moisture and air; requires careful control of stoichiometry and temperature. |
| Atom Economy | Moderate; formation of phosphine oxides and salts as byproducts. | Low; uses stoichiometric amounts of heavy reagents (PPh₃, CBr₄) leading to significant waste. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, each with a distinct set of advantages and challenges.
The Sonogashira coupling (Route 1) stands out as the more efficient and scalable approach. Its high potential yield, milder reaction conditions in the final step, and the vast body of literature supporting its robustness make it the preferred method for most applications, from discovery to process development. The primary considerations are the cost of the palladium catalyst and the need to ensure its removal from the final product, which is a critical aspect in pharmaceutical synthesis.
The Corey-Fuchs alkynylation (Route 2) , while mechanistically elegant, presents more practical challenges. The multi-step synthesis of the aldehyde precursor, combined with the use of hazardous reagents (LiAlH₄, n-BuLi) and cryogenic conditions, makes it less amenable to large-scale production. Its lower atom economy also results in more significant waste generation. However, this route provides a valuable palladium-free alternative, which can be advantageous in specific contexts where metal contamination is a primary concern and scalability is not the main driver.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, available equipment, and the acceptable impurity profile for the final compound. For general-purpose synthesis and projects requiring larger quantities of material, the Sonogashira coupling is the demonstrably superior and more practical choice.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal [ijpca.org]
- 7. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1 [chemicalbook.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Ethynyl-2-methoxypyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethynyl-2-methoxypyridine. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and materials science, its unique structure—combining a pyridine moiety with a terminal alkyne group—necessitates a rigorous and informed approach to waste management. This guide is designed to equip researchers, scientists, and drug development professionals with the essential safety and logistical information required to manage this chemical waste stream responsibly, ensuring personnel safety and regulatory compliance.
Section 1: Hazard Assessment & Characterization
A thorough understanding of a chemical's potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be synthesized by examining its core functional groups and data from close structural analogs.
Inferred Hazards from Structural Components:
-
Pyridine Moiety : Pyridine and its derivatives are well-documented as being flammable, toxic, and irritant compounds.[1][2][3][4] Exposure can lead to skin and respiratory irritation, and at higher concentrations, more severe health effects.[1][2] Therefore, all waste containing this scaffold must be treated as hazardous.[3]
-
Terminal Ethynyl (Alkyne) Group : This functional group presents the most acute and severe risk. Terminal alkynes possess an acidic proton that can react with various metals—particularly heavy metals like copper, silver, and mercury—to form highly unstable and explosive metal acetylides.[5] This reactivity is the single most critical consideration for waste segregation.
The following table summarizes the anticipated hazard classifications, primarily informed by the SDS for the structural isomer, 3-Ethynyl-2-methoxypyridine.
| Hazard Category | GHS Classification (Inferred) | Causality and Key Considerations |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Consistent with pyridine-based compounds and confirmed for the 3-ethynyl isomer.[6] |
| Skin Irritation | Category 2 (Causes skin irritation) | Pyridine derivatives are known skin irritants.[6][7] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Vapors and splashes are likely to cause significant eye irritation.[6][7] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Inhalation of vapors may irritate the respiratory system.[6][7] All handling must be in a fume hood. |
| Flammability | Flammable/Combustible Liquid | Pyridine itself is a flammable liquid.[2][4] While methoxy and ethynyl groups modify the properties, the compound should be assumed to be flammable. Keep away from all ignition sources.[8] |
| Reactivity | High (Forms explosive metal acetylides) | CRITICAL HAZARD: The terminal alkyne can form explosive compounds with heavy metals.[5] This dictates strict waste segregation protocols. |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable.
Engineering Controls : All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[1][3][9] This is the primary defense against the inhalation of volatile and potentially harmful vapors.
Personal Protective Equipment : The following PPE is mandatory for all personnel involved in the disposal process.
| PPE Item | Specification | Purpose and Rationale |
| Gloves | Chemical-resistant (Nitrile or Butyl rubber) | Provides a barrier against skin contact and absorption.[2][3] Nitrile is a common and effective choice for many organic compounds.[9] |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from accidental splashes of liquid waste.[1][3] |
| Lab Coat | Standard flame-resistant laboratory coat | Protects clothing and skin from contamination.[3] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[9] |
Section 3: Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal workflow is critical. This protocol is designed to be a self-validating system that minimizes risk at each stage.
Experimental Protocol: Waste Management
-
Waste Identification and Segregation :
-
Action : Classify all materials that have come into contact with this compound as hazardous waste. This includes the pure compound, reaction mixtures, contaminated solvents, pipette tips, gloves, and absorbent pads.[3]
-
Causality : This initial classification ensures that no contaminated material is inadvertently disposed of in regular trash or down the drain, which is strictly prohibited.[2]
-
Action (CRITICAL) : Create and maintain a dedicated waste stream for this compound. DO NOT mix this waste with any other waste streams, especially those containing heavy metal salts (e.g., copper, silver, mercury, brass fittings).[5] Also, keep it separate from strong oxidizing agents and acids.[3][10]
-
Causality : This segregation is the most critical step to prevent the formation of dangerously explosive metal acetylide compounds.[5]
-
-
Waste Collection and Containment :
-
Action : Collect liquid waste in a designated, sealable, and compatible hazardous waste container (e.g., glass or high-density polyethylene).[5][11] Collect contaminated solid waste (gloves, paper towels, etc.) in a separate, clearly labeled, sealed container or bag.[9]
-
Causality : Using compatible containers prevents degradation of the container and potential leaks.[12] Separating liquid and solid waste streams is a best practice that simplifies the final disposal process for the EHS provider.
-
-
Proper Labeling :
-
Action : Immediately label the waste container upon adding the first drop of waste. The label must be fully completed and legible.
-
Content Requirements :
-
The full chemical name: "This compound " and any other chemical constituents.[9][13]
-
A clear statement of the associated hazards: "Flammable, Toxic, Irritant ".[3]
-
A specific reactivity warning: "Contains Terminal Alkyne - Potential for Explosive Acetylide Formation. Do Not Mix with Heavy Metal Waste. "[5]
-
Causality : Accurate and detailed labeling is a regulatory requirement and is essential for communicating the risks to everyone who may handle the container, from lab colleagues to EHS professionals.
-
-
Temporary Storage :
-
Action : Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Storage Requirements : The area must be well-ventilated, secure, and away from heat, sparks, open flames, or other ignition sources.[3][8]
-
Causality : Proper temporary storage minimizes the risk of accidental ignition and exposure, ensuring the waste is safely contained until it can be collected.
-
-
Final Disposal :
-
Action : Once the container is full (not exceeding 90% capacity) or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9][14]
-
Causality : Final disposal must be handled by trained professionals at a permitted facility to ensure environmental regulations are met and the waste is treated appropriately.[15]
-
Section 4: Emergency Procedures - Spill Management
Accidents can happen, and a prepared response is essential.
-
For Small Spills :
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 2, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3][16]
-
Use non-sparking tools to carefully collect the absorbed material and place it into a designated hazardous waste container for solids.[9]
-
Clean the spill area thoroughly and label the container as described in Section 3.
-
-
For Large Spills :
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team without delay.[3]
-
Section 5: Disposal Workflow Visualization
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ptb.de [ptb.de]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 14. ethz.ch [ethz.ch]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. iip.res.in [iip.res.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
